molecular formula C5H7BrN2O B578602 (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol CAS No. 1276056-83-7

(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol

Cat. No.: B578602
CAS No.: 1276056-83-7
M. Wt: 191.028
InChI Key: YLTQBUUGYXTAHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol (CAS 1276056-83-7) is a brominated pyrazole derivative of high interest in scientific research and development, primarily serving as a versatile chemical building block. Its molecular formula is C 5 H 7 BrN 2 O . The compound features a bromine atom at the 4-position of the pyrazole ring, which serves as an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions. Simultaneously, the primary alcohol functional group (-CH 2 OH) can be readily oxidized to the corresponding aldehyde or carboxylic acid, or used to form ester and ether derivatives . This bifunctionality makes it an exceptionally valuable scaffold for constructing more complex molecules, particularly in medicinal chemistry for the synthesis of potential pharmaceutical candidates and in materials science. According to the safety data sheet, this compound is intended for Industrial and scientific research uses only . It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers are advised to handle it with appropriate personal protective equipment (PPE), including protective gloves and eye protection, and to ensure all procedures are conducted in a well-ventilated area . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-bromo-2-methylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-8-5(3-9)4(6)2-7-8/h2,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTQBUUGYXTAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725500
Record name (4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276056-83-7
Record name 4-Bromo-1-methyl-1H-pyrazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1276056-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromo-1-methyl-1H-pyrazol-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the pyrazole derivative, (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol. Due to the limited availability of data for this specific isomer, information from closely related structural analogs is included to provide a broader context for its chemical behavior and potential utility.

Core Chemical Properties

This compound is a halogenated pyrazole derivative. Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The core properties of the title compound are summarized below.

PropertyValueSource
CAS Number 1276056-83-7[CymitQuimica][2]
Molecular Formula C₅H₇BrN₂O[CymitQuimica, PubChemLite][2][3]
Molecular Weight 191.03 g/mol [CymitQuimica][2]
Purity ≥98%[CymitQuimica][2]
InChI Key YLTQBUUGYXTAHV-UHFFFAOYSA-N[CymitQuimica][2]
SMILES CN1C(=C(C=N1)Br)CO[PubChemLite][3]
Storage Conditions Inert atmosphere, 2-8°C[African Rock Art]

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol[5]

Objective: To synthesize (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol via the reduction of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate.

Materials:

  • Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate

  • Anhydrous tetrahydrofuran (THF)

  • Diisobutylaluminum hydride (DIBAL-H), 1 M solution in THF

  • Saturated aqueous sodium potassium tartrate solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (5.33 g, 0.0228 mol) in anhydrous tetrahydrofuran (75 mL) is prepared in a reaction vessel and cooled to 0 °C.

  • Diisobutylaluminum hydride (1 M solution in THF, 58 mL, 0.0571 mol) is added to the solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched by the addition of a cold saturated aqueous sodium potassium tartrate solution.

  • Stirring is continued for an additional 4 hours.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

Results: The crude product was obtained as a colorless solid with a yield of 94% (4.14 g) and was used in subsequent steps without further purification.[4]

G Synthesis Workflow for (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol start Ethyl 5-bromo-1-methyl-1H- pyrazole-4-carboxylate in THF reagent 1. DIBAL-H in THF, 0°C to RT 2. Saturated aq. Sodium Potassium Tartrate (Quench) start->reagent Reduction workup Aqueous Extraction (DCM) Drying (MgSO4) Concentration reagent->workup Workup product (5-bromo-1-methyl-1H- pyrazol-4-yl)methanol workup->product

Caption: Synthesis workflow for a structural isomer.

Spectroscopic and Analytical Data

While specific spectra for this compound are noted to be available from commercial suppliers, they are not detailed in the reviewed literature.[5] However, predicted mass spectrometry data and detailed experimental data for the isomer (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol are available.

Predicted Collision Cross Section (CCS) Data[3]
Adductm/zPredicted CCS (Ų)
[M+H]⁺ 190.98146129.8
[M+Na]⁺ 212.96340143.6
[M-H]⁻ 188.96690133.1
Spectroscopic Data for Isomer (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol[5]
TechniqueData
Appearance Colorless solid
Melting Point 55–56 °C
¹H NMR (400 MHz, CDCl₃)δ 7.48 (s, 1H), 4.46 (s, 2H), 3.82 (s, 3H), 2.53 (s, 1H)
¹³C NMR (101 MHz, CDCl₃)δ 139.3 (CH), 120.9 (C), 113.7 (C), 55.6 (CH₂), 37.6 (N–CH₃)
IR ν (cm⁻¹)3255, 2947, 2896, 2848, 2741, 1554, 1413, 1398, 1322, 1189, 1012, 995, 880
HRMS (ESI) [M+H]⁺ calculated for [C₅H₈⁷⁹BrN₂O]⁺ 190.9815; found 190.9815

Applications in Drug Development

Pyrazole-containing compounds are known to possess a wide range of biological activities, including anti-inflammatory, antiviral, anti-cancer, and antibacterial properties.[1] While the specific bioactivity of this compound has not been reported, its structural motifs are present in molecules of therapeutic interest. For instance, the related compound, 5-bromo-1-methyl-1H-pyrazol-3-amine, is a key intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors, a class of drugs investigated for cancer therapy. This suggests that this compound could serve as a valuable building block in the synthesis of novel therapeutic agents.

G Relationship of Pyrazole Derivatives in Drug Discovery cluster_0 Core Compound cluster_1 Characterization cluster_2 Potential Utility cluster_3 Therapeutic Area A (4-Bromo-1-methyl-1H- pyrazol-5-YL)methanol B Spectroscopy (NMR, MS, IR) A->B C Physicochemical Properties A->C D Synthetic Building Block A->D E Lead Compound Scaffold D->E F Oncology (e.g., PI3K Inhibitors) E->F G Anti-inflammatory Agents E->G H Antiviral Agents E->H

Caption: Role of pyrazole derivatives in research.

Safety and Handling

Safety data for this compound is not explicitly available. The following GHS hazard classifications are for the related compound 4-bromo-1-methyl-1H-pyrazol-5-ol and should be considered as a preliminary guide for handling.[6] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are strongly recommended.

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Acute Toxicity, DermalH312Harmful in contact with skin (50% of notifications)
Acute Toxicity, InhalationH332Harmful if inhaled (50% of notifications)

References

Spectroscopic Data and Methodologies for 4-Bromo-1-Methyl-Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromo-1-methyl-pyrazole and its derivatives, compounds of interest in medicinal chemistry and materials science. The following sections detail their characteristic spectroscopic signatures, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for ease of comparison. Furthermore, this guide outlines detailed experimental protocols for the acquisition of these spectroscopic data.

Spectroscopic Data of 4-Bromo-1-methyl-pyrazole and Derivatives

The structural elucidation of 4-bromo-1-methyl-pyrazole and its substituted analogues relies heavily on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data for 4-Bromo-1-methyl-pyrazole Derivatives
CompoundSolventChemical Shift (δ, ppm) and Multiplicity
4-Bromo-1-methyl-pyrazoleCDCl₃7.43 (s, 1H, H-5), 7.39 (s, 1H, H-3), 3.84 (s, 3H, N-CH₃)
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazoleCDCl₃7.52 (d, 2H, J = 8.3Hz), 7.36 (d, 2H, J = 9.0 Hz), 5.91 (s, 1H), 2.28 (s, 3H), 2.26 (s, 3H)[1]
1-(4-Bromophenyl)-3,5-diethyl-1H-pyrazoleCDCl₃7.55 (d, 2H, J = 8.79 Hz), 7.29 (d, 2H, J = 8.05), 6.05 (s, 1H), 2.70-2.59 (m, 4H), 1.33-1.20 (m, 6H)[1]
Table 2: ¹³C NMR Spectroscopic Data for 4-Bromo-1-methyl-pyrazole Derivatives
CompoundSolventChemical Shift (δ, ppm)
4-Bromo-1-methyl-pyrazoleCDCl₃139.1 (C-5), 130.2 (C-3), 93.5 (C-4), 39.5 (N-CH₃)
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazoleCDCl₃148.4, 138.4, 137.3, 132.4, 128.5, 125.4, 107.8, 13.2, 12.2[1]
1-(4-Bromophenyl)-3,5-diethyl-1H-pyrazoleCDCl₃151.8, 147.7, 140.1, 136.3, 124.4, 119.2, 107.0, 21.6, 20.4, 15.1, 14.2[1]
Table 3: Infrared (IR) Spectroscopic Data for 4-Bromo-pyrazole Derivatives
CompoundTechniqueKey Absorption Bands (cm⁻¹)
4-BromopyrazoleKBr3140 (N-H stretch), 1540 (C=N stretch), 1450 (C=C stretch), 1050 (C-Br stretch)
1-(4-Fluorophenyl)-6-methyl-1,6-dihydropyrazolo[3,4-c]pyrazole-3106, 2923, 2854, 1616, 1597, 1523, 1507, 1143, 1318, 1193, 1180, 1157, 1118, 1107, 1065, 1031, 999, 970, 872, 839, 823, 714, 690[2]
Table 4: Mass Spectrometry (MS) Data for 4-Bromo-pyrazole Derivatives
CompoundIonization Method[M]⁺ or [M+H]⁺ (m/z) and Key Fragments
4-Bromo-1-methyl-pyrazoleGC-MS160/162 (M⁺), 119/121, 81, 42[3]
4-BromopyrazoleEI146/148 (M⁺), 67, 40, 39
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazoleESI251 [M+H]⁺[1]
1-(4-Bromophenyl)-3,5-diethyl-1H-pyrazoleESI279 [M+H]⁺[1]

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-25 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4] Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 50-100 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry NMR tube.[4]

  • Instrument Setup: Follow the same instrument setup procedure as for ¹H NMR.

  • Data Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A sufficient number of scans is required due to the low natural abundance of ¹³C.

    • A relaxation delay (d1) of 1-2 seconds is commonly used for qualitative spectra.

  • Data Processing:

    • Apply Fourier transformation to the FID.

    • Phase the resulting spectrum.

    • Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

  • Sample Preparation: For liquid samples, place a small drop directly onto the ATR crystal. For solid samples, place a small amount of the powder onto the crystal and apply pressure using the anvil to ensure good contact.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C-H, C=N, C-Br bonds). The spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).[5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the pyrazole derivative in a volatile organic solvent (e.g., dichloromethane, hexane).[6] The typical concentration is around 10 µg/mL.[6]

    • Ensure the sample is free of particulate matter by filtration or centrifugation.[7]

  • Instrument Setup:

    • Set the appropriate GC parameters, including the injection port temperature, oven temperature program, and column type (e.g., a non-polar DB-5 column).[6]

    • Set the MS parameters, including the ionization mode (typically Electron Ionization, EI, at 70 eV) and the mass range to be scanned.[8]

  • Data Acquisition:

    • Inject a small volume (typically 1 µL) of the sample into the GC.

    • The compounds will be separated by the GC column and then introduced into the mass spectrometer.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to determine the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern.

    • Analyze the fragmentation pattern to gain further structural information.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a 4-bromo-1-methyl-pyrazole derivative.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start Starting Materials (1-Methyl-pyrazole) Bromination Bromination Reaction (e.g., with NBS) Start->Bromination Workup Reaction Work-up & Purification Bromination->Workup Product 4-Bromo-1-methyl-pyrazole Derivative Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Synthesis and Characterization Workflow

As of the latest literature review, specific signaling pathways involving 4-bromo-1-methyl-pyrazole and its direct derivatives have not been extensively reported. The primary focus of research on these compounds has been on their synthesis and potential as building blocks for more complex molecules with biological activity.

References

An In-depth Technical Guide to 1H and 13C NMR Analysis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these molecules. This guide provides a detailed analysis of the 1H and 13C NMR spectral features of substituted pyrazoles, offering insights into chemical shift assignments, the influence of substituents, and the study of tautomerism.

Core Principles of Pyrazole NMR

The pyrazole ring has a unique electronic environment that gives rise to characteristic NMR spectra. The standard numbering of the pyrazole ring begins with one of the nitrogen atoms as position 1, proceeding around the ring to position 5.

  • ¹H NMR Spectroscopy : Unsubstituted pyrazole in a non-hydrogen-bonding solvent like CDCl₃ typically shows two signals: one for the H4 proton and another for the magnetically equivalent H3 and H5 protons. In N-substituted pyrazoles, H3 and H5 become non-equivalent, resulting in three distinct signals for the ring protons. The chemical shifts are highly sensitive to the nature and position of substituents on the ring.

  • ¹³C NMR Spectroscopy : The carbon spectrum provides information on the carbon framework. For N-substituted pyrazoles, three signals are expected for the ring carbons (C3, C4, and C5). The chemical shifts are influenced by the electronic effects of substituents, with C3 and C5 being particularly sensitive to changes at the N1 position.

Experimental Protocols

A generalized protocol for obtaining high-quality NMR spectra of pyrazole derivatives is outlined below.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified pyrazole derivative.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, especially for N-H pyrazoles, due to hydrogen bonding effects.[3][4]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required, although modern spectrometers can reference the spectrum to the residual solvent signal.

2. NMR Data Acquisition:

  • Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[5][6]

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, especially in complex or heavily substituted pyrazoles, two-dimensional NMR experiments are invaluable:

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for assigning quaternary carbons and piecing together the molecular structure.

The following diagram illustrates the general workflow for NMR analysis.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis Sample Sample Weighing & Dissolution Solvent Choice of Deuterated Solvent (e.g., CDCl3, DMSO-d6) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Setup Spectrometer Setup (Shimming & Tuning) Tube->Setup OneD 1D Spectra Acquisition (1H, 13C, DEPT) Setup->OneD TwoD 2D Spectra Acquisition (COSY, HSQC, HMBC) OneD->TwoD Processing Data Processing (FT, Phasing, Baseline Correction) TwoD->Processing Assignment Spectral Assignment Processing->Assignment Interpretation Structural Elucidation Assignment->Interpretation

Diagram 1: General workflow for NMR analysis of pyrazole derivatives.

¹H NMR Spectral Data of Substituted Pyrazoles

The chemical shifts of the pyrazole ring protons are highly dependent on the electronic nature of the substituents. Electron-withdrawing groups (EWGs) generally cause a downfield shift (deshielding) of the ring protons, while electron-donating groups (EDGs) cause an upfield shift (shielding). The H4 proton is typically the most sensitive to substitution at C3 and C5.

Substituent(s)Solventδ H3 (ppm)δ H4 (ppm)δ H5 (ppm)J (Hz)Reference
UnsubstitutedCDCl₃7.626.337.62J₃,₄=J₄,₅=2.3[7]
1-MethylCDCl₃7.496.227.34J₃,₄=1.8, J₄,₅=2.4, J₃,₅=0.6[8]
3,5-DimethylCDCl₃-5.76--[5]
3-CF₃DMSO-d₆-6.828.35J₄,₅=2.6[3]
4-NitroDMSO-d₆8.80-9.30J₃,₅=1.0[9]
3-Phenyl-5-(2-chlorophenyl)-1H-pyrazol-1-ylDMSO-d₆-7.15-7.25 (m)--[10]
4-Bromo-3,5-diphenylCDCl₃---Phenyl: 7.3-7.8 (m)[5]

¹³C NMR Spectral Data of Substituted Pyrazoles

Similar to ¹H NMR, the ¹³C chemical shifts are strongly influenced by substituents. The chemical shifts of C3 and C5 are particularly useful for studying tautomerism in N-unsubstituted pyrazoles, as their chemical environments change significantly upon proton transfer between N1 and N2.[3][11]

Substituent(s)Solventδ C3 (ppm)δ C4 (ppm)δ C5 (ppm)Reference
UnsubstitutedDMSO-d₆134.7105.1134.7[12]
1-MethylCDCl₃138.7105.2129.2[13]
3,5-DimethylCDCl₃147.1104.7147.1[4]
3-CF₃DMSO-d₆146.1 (q)104.3132.8[3]
4-NitroDMSO-d₆138.0121.0138.0[9]
3-Phenyl-5-(2-chlorophenyl)-1H-pyrazol-1-ylDMSO-d₆148.5110.2145.1[10]

Influence of Substituents and Tautomerism

The electronic properties of substituents dictate the shielding and deshielding of the pyrazole ring's nuclei.

Substituent_Effects cluster_input Substituent Type cluster_output NMR Effect EDG Electron-Donating Group (-CH3, -NH2, -OR) Pyrazole Pyrazole Ring Nuclei (H & C) EDG->Pyrazole Increases e- density EWG Electron-Withdrawing Group (-NO2, -CF3, -COR) EWG->Pyrazole Decreases e- density Shield Shielding (Upfield Shift, Lower δ) Deshield Deshielding (Downfield Shift, Higher δ) Pyrazole->Shield Observed for EDG Pyrazole->Deshield Observed for EWG

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Bromo-pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the fragmentation patterns of bromo-pyrazoles under electron ionization (EI) mass spectrometry (MS). Understanding these fragmentation pathways is crucial for the structural elucidation, isomer differentiation, and metabolic profiling of pyrazole-containing compounds, which are significant scaffolds in pharmaceuticals and agrochemicals. This document outlines the core fragmentation mechanisms, presents available quantitative data, details experimental protocols, and provides visual diagrams to illustrate key processes.

Introduction to Bromo-pyrazoles and Mass Spectrometry

Bromo-pyrazoles are a class of heterocyclic compounds featuring a pyrazole ring substituted with one or more bromine atoms. The pyrazole ring is a versatile building block in medicinal chemistry, and the inclusion of a bromine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Mass spectrometry is an indispensable analytical technique for the characterization of these compounds, providing information on molecular weight and structure through the analysis of ionized molecules and their fragments.

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with the pattern of fragment ions providing rich structural information.

Core Fragmentation Mechanisms of the Pyrazole Ring

The fragmentation of the pyrazole ring itself is characterized by several key processes. For the parent pyrazole, the primary fragmentation routes involve the cleavage of the N-N bond and subsequent rearrangements. The most common losses are of neutral molecules such as hydrogen cyanide (HCN) and molecular nitrogen (N₂). The position of substituents, such as a bromine atom, can significantly influence the relative abundance of these fragmentation pathways and introduce new ones.

Fragmentation Pattern of 4-Bromo-1H-pyrazole

The primary fragmentation pathways observed for 4-bromo-1H-pyrazole are:

  • Loss of a bromine radical (•Br): This is a common fragmentation pathway for halogenated aromatic compounds, leading to the formation of a pyrazole cation at m/z 67.

  • Loss of hydrogen cyanide (HCN): Cleavage of the pyrazole ring can result in the expulsion of a neutral HCN molecule, a characteristic fragmentation of many nitrogen-containing heterocycles.

  • Loss of molecular nitrogen (N₂): Rearrangement and cleavage of the N-N bond can lead to the loss of N₂, resulting in a three-membered ring fragment.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of 4-bromo-1H-pyrazole.

Precursor Ion (m/z)Fragment Ion (m/z)Relative Abundance (%)Proposed Neutral Loss/Fragment Structure
146/148146/148100[C₃H₃BrN₂]⁺˙ (Molecular Ion)
146/148119/121~15[C₂H₂BrN]⁺˙ (Loss of HCN)
146/14892/94~10[C₂HBr]⁺˙ (Loss of N₂ and HCN)
146/14867~20[C₃H₃N₂]⁺ (Loss of •Br)
146/14840~30[C₂H₂N]⁺ (From loss of •Br and HCN)

Note: Data is derived from the NIST WebBook mass spectrum of 4-bromo-1H-pyrazole. Relative abundances are approximate.

Experimental Protocols

The following section details a general protocol for the analysis of bromo-pyrazole isomers using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile compounds like pyrazoles.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the bromo-pyrazole standard.

  • Dissolution: Dissolve the standard in a minimal amount of methanol and dilute to a final volume of 10 mL with dichloromethane to create a 1 mg/mL stock solution.

  • Working Solution: Prepare a working solution of approximately 10 µg/mL in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Vial Transfer: Transfer the working solution to a 2 mL autosampler vial with a PTFE-lined septum.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at 5 °C/min.

    • Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes.

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Mass Scan Range: 35 - 250 amu

  • Data Acquisition Mode: Full Scan

Visualizing Workflows and Fragmentation

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the proposed fragmentation pathways.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Bromo-pyrazole Standard B Dissolve in Solvent (e.g., Dichloromethane) A->B C Transfer to Autosampler Vial B->C D Inject Sample C->D E GC Separation D->E F Electron Ionization (70 eV) E->F G Mass Analysis (Quadrupole) F->G H Acquire Mass Spectrum G->H I Identify Molecular Ion H->I J Analyze Fragmentation Pattern I->J K Structural Elucidation J->K

Caption: General workflow for the GC-MS analysis of bromo-pyrazoles.

Proposed Fragmentation Pathway of 4-Bromo-1H-pyrazole

G M 4-Bromo-1H-pyrazole [C₃H₃BrN₂]⁺˙ m/z 146/148 F1 [C₃H₃N₂]⁺ m/z 67 M->F1 - •Br F2 [C₂H₂BrN]⁺˙ m/z 119/121 M->F2 - HCN F3 [C₂H₂N]⁺ m/z 40 F1->F3 - HCN F4 [C₂HBr]⁺˙ m/z 92/94 F2->F4 - HCN

Caption: Proposed EI fragmentation of 4-bromo-1H-pyrazole.

Conclusion

The mass spectrometry of bromo-pyrazoles, particularly under electron ionization, reveals characteristic fragmentation patterns dominated by the loss of the bromine atom and cleavage of the pyrazole ring to eliminate neutral species like HCN and N₂. While a comprehensive, comparative analysis of all bromo-pyrazole isomers is currently limited by the availability of public spectral data, the detailed examination of the 4-bromo isomer provides a strong foundation for the structural characterization of this class of compounds. The experimental protocols and fragmentation schemes presented in this guide serve as a valuable resource for researchers in the pharmaceutical and chemical industries. Further research to acquire and publish the mass spectra of 3- and 5-bromo-pyrazoles would be highly beneficial for the development of robust analytical methods for isomer differentiation.

A Technical Guide to the Solubility of (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Solubility in Drug Development

Solubility is a critical determinant of a drug candidate's success, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can lead to low bioavailability, hindering the development of a promising compound.[4][5] Early assessment of solubility in both aqueous and organic solvents is therefore essential during the lead identification and optimization stages of drug discovery.[4] This guide focuses on providing the necessary protocols to determine the solubility of (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol, a compound with the molecular formula C₅H₇BrN₂O and a molecular weight of 191.028 g/mol .[6]

Predicted Solubility and Physicochemical Properties

While experimental data is paramount, initial predictions can be made based on the structure of this compound. The presence of a polar hydroxyl (-OH) group and nitrogen atoms in the pyrazole ring suggests the potential for hydrogen bonding, which may confer some solubility in polar solvents. However, the bromo-substituent and the overall molecular structure will also influence its lipophilicity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₇BrN₂O[6][7]
Molecular Weight191.028 g/mol [6]
InChI KeyYLTQBUUGYXTAHV-UHFFFAOYSA-N[6][7]

Experimental Protocols for Solubility Determination

The following are established methods for determining the solubility of a compound like this compound.

Qualitative Solubility Assessment

A preliminary assessment of solubility can be performed to classify the compound's general solubility characteristics.

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer

  • A range of solvents:

    • Water

    • 5% Sodium Hydroxide (NaOH)

    • 5% Sodium Bicarbonate (NaHCO₃)

    • 5% Hydrochloric Acid (HCl)

    • Ethanol

    • Methanol

    • Dimethyl Sulfoxide (DMSO)

    • Dichloromethane (DCM)

    • Hexane

Procedure:

  • Place approximately 1-2 mg of the compound into a small test tube.

  • Add 0.5 mL of the selected solvent.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid dissolves, the compound is considered soluble in that solvent at that approximate concentration. If it does not, it is considered insoluble or sparingly soluble.

  • For aqueous solutions, the pH can be tested with litmus paper to identify acidic or basic properties.[8]

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.[5]

Materials:

  • This compound

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Selected solvents

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • After shaking, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant.

  • Separate the dissolved compound from any undissolved solid by centrifugation followed by filtration through a syringe filter. This step is critical to avoid artificially high results.

  • Quantify the concentration of the compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Table 2: Common Laboratory Solvents for Solubility Testing

Solvent ClassExamples
Polar Protic Water, Ethanol, Methanol, Acetic Acid
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone, Dimethylformamide (DMF)
Nonpolar Hexane, Toluene, Diethyl Ether, Dichloromethane (DCM)

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility of a novel compound in a drug development setting.

Solubility_Workflow Start Start: Compound Synthesis This compound Qualitative Qualitative Solubility Screen (e.g., Water, HCl, NaOH, Organic Solvents) Start->Qualitative Is_Soluble Soluble in Aqueous Buffer? Qualitative->Is_Soluble Kinetic_Sol Kinetic Solubility Assay (High-Throughput) Is_Soluble->Kinetic_Sol Yes Optimization Lead Optimization: Improve Solubility Is_Soluble->Optimization No Thermo_Sol Thermodynamic Solubility Assay (Shake-Flask Method) Kinetic_Sol->Thermo_Sol Data_Analysis Data Analysis and Reporting Thermo_Sol->Data_Analysis Formulation Proceed to Formulation Development Data_Analysis->Formulation

References

A Comprehensive Review of the Synthesis of 4-bromo-1-methyl-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthetic methodologies for obtaining 4-bromo-1-methyl-pyrazole, a key intermediate in the development of various pharmacologically active compounds. This document details the most prevalent synthetic routes, provides specific experimental protocols, and presents a comparative analysis of these methods to aid researchers in selecting the most suitable approach for their applications.

Introduction

4-bromo-1-methyl-pyrazole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a component of numerous biologically active molecules, and the presence of a bromine atom at the 4-position offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of complex molecular architectures. The regioselective synthesis of this compound is crucial for its effective utilization in multi-step synthetic pathways.

Primary Synthetic Routes

The synthesis of 4-bromo-1-methyl-pyrazole is predominantly achieved through the direct electrophilic bromination of 1-methyl-pyrazole. This approach is favored due to its atom economy and the high regioselectivity for the 4-position of the pyrazole ring. The two most common brominating agents for this transformation are N-Bromosuccinimide (NBS) and elemental bromine (Br₂).

Logical Workflow for the Synthesis of 4-bromo-1-methyl-pyrazole

G cluster_start Starting Material cluster_reaction Bromination Reaction cluster_reagents Brominating Agents cluster_product Product 1-methyl-pyrazole 1-methyl-pyrazole Bromination Electrophilic Bromination 1-methyl-pyrazole->Bromination 4-bromo-1-methyl-pyrazole 4-bromo-1-methyl-pyrazole Bromination->4-bromo-1-methyl-pyrazole NBS N-Bromosuccinimide (NBS) in Water or Acetonitrile NBS->Bromination Br2 Bromine (Br2) in Hydrobromic Acid Br2->Bromination

Caption: General workflow for the synthesis of 4-bromo-1-methyl-pyrazole.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures found in the chemical literature.

Method 1: Bromination using N-Bromosuccinimide (NBS)

This is a widely used method due to its operational simplicity and high yield.[1]

Procedure:

  • To a stirred solution of 1-methyl-pyrazole (1.0 eq.) in a suitable solvent such as water or acetonitrile, add N-Bromosuccinimide (NBS) (1.0 - 1.2 eq.) portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature for a period of 2 to 18 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.

  • The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 4-bromo-1-methyl-pyrazole.

Method 2: Bromination using Elemental Bromine (Br₂)

This classical method is also effective for the synthesis of 4-bromo-1-methyl-pyrazole.[1]

Procedure:

  • Dissolve 1-methyl-pyrazole (1.0 eq.) in an aqueous solution of hydrobromic acid.

  • Cool the solution in an ice bath and add a solution of elemental bromine (Br₂) (1.0 eq.) in hydrobromic acid dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete.

  • Neutralize the reaction mixture by the careful addition of a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over a drying agent, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by distillation to yield 4-bromo-1-methyl-pyrazole.

Data Presentation

The following table summarizes the quantitative data for the different synthetic methods for 4-bromo-1-methyl-pyrazole, allowing for easy comparison.

MethodStarting MaterialBrominating AgentSolventReaction TimeTemperatureYield (%)Reference
1 1-methyl-pyrazoleN-BromosuccinimideWaterNot SpecifiedRoom Temp.High[1]
2 1-methyl-6-aryl-pyrazolo[3,4-c]pyrazoleN-BromosuccinimideAcetonitrileNot SpecifiedReflux or MWHigh
3 1-methyl-pyrazoleBromine/Hydrobromic AcidWaterNot SpecifiedNot SpecifiedNot Specified[1]
4 1,3-diketones and methylhydrazineN-BromosuccinimideSolvent-freeMinutesRoom Temp.High

Note: "Not Specified" indicates that the specific quantitative data was not available in the cited literature. "High" yield is a qualitative description from the source.

Alternative Synthetic Routes

While direct bromination of 1-methyl-pyrazole is the most common approach, alternative multi-step syntheses have also been reported. One such method involves a one-pot reaction starting from 1,3-diketones and a hydrazine, followed by bromination. This can be an efficient way to generate substituted 4-bromopyrazoles. For instance, the reaction of a 1,3-diketone with an arylhydrazine in the presence of silica gel supported sulfuric acid, followed by the addition of N-bromosaccharin, can afford 4-bromo-N-arylpyrazoles in high yields under solvent-free conditions.

Conclusion

The synthesis of 4-bromo-1-methyl-pyrazole is a well-established process, with the direct bromination of 1-methyl-pyrazole using N-Bromosuccinimide being a preferred method due to its simplicity, high yield, and mild reaction conditions. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements of the subsequent synthetic steps. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for the efficient synthesis of this important chemical intermediate.

References

Methodological & Application

Synthesis Protocol for (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for (4-bromo-1-methyl-1H-pyrazol-5-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The straightforward synthesis involves the reduction of a commercially available precursor, 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde.

Chemical Compound Data

ParameterValueReference
Compound Name This compound[1]
CAS Number 1276056-83-7[1]
Molecular Formula C₅H₇BrN₂O[1]
Molecular Weight 191.03 g/mol [1]
Purity Typically >98%[1]
Appearance Off-white to pale yellow solid-

Synthesis Workflow

The synthesis of this compound is achieved through the reduction of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. This common transformation can be efficiently carried out using sodium borohydride (NaBH₄) in a suitable alcoholic solvent.

SynthesisWorkflow start Starting Material: 4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde reduction Reduction with Sodium Borohydride (NaBH4) in Methanol/Ethanol start->reduction workup Aqueous Work-up (Quenching and Extraction) reduction->workup purification Purification (e.g., Recrystallization or Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: A high-level overview of the synthesis process.

Experimental Protocol

This protocol is a general guideline for the reduction of pyrazole aldehydes using sodium borohydride, adapted for the specific synthesis of this compound.[2][3][4][5]

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol (anhydrous)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq.) in methanol or ethanol (approximately 10-15 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.2-1.5 eq.) portion-wise over 15-20 minutes. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water or a saturated aqueous solution of ammonium chloride while maintaining the temperature below 10 °C.

  • Solvent Removal: Remove the bulk of the organic solvent (methanol or ethanol) using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with deionized water, followed by a wash with brine (saturated NaCl solution).

  • Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of fresh ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the final product.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterMolar EquivalentMolecular Weight ( g/mol )Typical Amount (for 1g of starting material)
4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde1.0189.011.0 g
Sodium Borohydride (NaBH₄)1.2 - 1.537.830.24 - 0.30 g
Solvent (Methanol/Ethanol)--10 - 15 mL
Reaction Temperature--0 - 5 °C
Reaction Time--1 - 2 hours

Table 2: Expected Yield and Purity

ParameterExpected Value
Yield > 90% (typical for NaBH₄ reductions of simple aldehydes)
Purity (after purification) > 98%
Physical State Off-white to pale yellow solid

Logical Relationship Diagram

LogicalRelationship cluster_synthesis Synthesis cluster_process Process cluster_reagents Key Reagents Start Start: 4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde Reduction Reduction Start->Reduction is subjected to Product Product: This compound Purification Purification Reduction->Product yields NaBH4 Sodium Borohydride (Reducing Agent) Reduction->NaBH4 utilizes Solvent Methanol/Ethanol (Solvent) Reduction->Solvent is performed in

References

Application Notes and Protocols for the Reduction of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical reduction of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate to its corresponding primary alcohol, (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol. This transformation is a key step in the synthesis of various pyrazole-containing compounds of interest in pharmaceutical and agrochemical research.

Introduction

The reduction of an ester functional group to a primary alcohol is a fundamental transformation in organic synthesis. Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate is a versatile intermediate, and its reduction product, (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol, serves as a valuable building block for further chemical modifications. The choice of reducing agent is critical for achieving a successful and high-yielding reaction.

This document outlines protocols using two common reducing agents, Lithium Aluminium Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄), and discusses their relative reactivities and appropriate applications.

Chemical Structures

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylateEthyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate105486-72-4C₇H₉BrN₂O₂233.06
(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol1415638-13-9C₅H₇BrN₂O191.03

Selecting the Appropriate Reducing Agent

The reduction of an ester to a primary alcohol is typically achieved using a strong reducing agent.

  • Lithium Aluminium Hydride (LiAlH₄): This is a powerful and highly reactive reducing agent capable of reducing a wide variety of functional groups, including esters and carboxylic acids.[1] It is the reagent of choice for the complete reduction of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate. However, its high reactivity necessitates careful handling under anhydrous conditions.[2]

  • Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent.[3] It readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions.[3] Reduction of esters with NaBH₄ can sometimes be achieved, but it often requires a large excess of the reagent, elevated temperatures, or the use of activating agents.[4] For the purpose of this protocol, LiAlH₄ is the recommended reagent for a reliable and efficient transformation.

Experimental Protocols

Protocol 1: Reduction using Lithium Aluminium Hydride (LiAlH₄)

This protocol is adapted from standard procedures for the LiAlH₄ reduction of esters.[1][5]

Materials:

  • Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Dichloromethane

  • Saturated aqueous Sodium Sulfate solution

  • 10% (v/v) Sulfuric Acid

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration

  • Glassware for extraction and drying

Safety Precautions:

  • Lithium Aluminium Hydride is a highly reactive, pyrophoric, and moisture-sensitive solid. It reacts violently with water to produce flammable hydrogen gas. All manipulations should be carried out in a fume hood under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware. [2]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • The quenching of the reaction is highly exothermic and generates hydrogen gas. It must be performed slowly and with extreme caution, especially on a larger scale.

Procedure:

  • Reaction Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a positive pressure of nitrogen or argon.

  • Addition of LiAlH₄: In the reaction flask, suspend LiAlH₄ (1.5 to 2.0 molar equivalents relative to the ester) in anhydrous THF or Et₂O.

  • Addition of Ester: Dissolve ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (1.0 molar equivalent) in anhydrous THF or Et₂O and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently refluxed to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Fieser Method):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • CAUTIOUSLY and SLOWLY add water (x mL, where x is the mass of LiAlH₄ in grams used) dropwise to quench the excess LiAlH₄. Vigorous gas evolution (H₂) will be observed.

    • Slowly add 15% aqueous NaOH solution (x mL) dropwise.

    • Slowly add water (3x mL) dropwise.

    • Stir the resulting mixture vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form.

  • Isolation:

    • Filter the mixture through a pad of Celite® or by gravity filtration to remove the aluminum salts.

    • Wash the filter cake thoroughly with additional THF or Et₂O.

    • Combine the filtrate and the washings.

    • Dry the organic solution over anhydrous Na₂SO₄ or MgSO₄.

    • Filter to remove the drying agent.

    • Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Alternative Workup:

An alternative quenching procedure involves the slow, dropwise addition of saturated aqueous sodium sulfate solution to the cooled reaction mixture until the evolution of gas ceases and a white precipitate forms.[2] The mixture is then filtered, and the filtrate is dried and concentrated.

Data Presentation

Table 1: Reagent Stoichiometry for LiAlH₄ Reduction

ReagentMolar Equivalents
Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate1.0
Lithium Aluminium Hydride (LiAlH₄)1.5 - 2.0

Note: While a specific yield for this reaction is not available in the searched literature, ester reductions with LiAlH₄ are generally high-yielding, often exceeding 80-90% after purification.

Diagrams

Logical Workflow for Ester Reduction

Ester_Reduction_Workflow Start Start: Ethyl 5-bromo-1-methyl- 1H-pyrazole-4-carboxylate Reagent Select Reducing Agent Start->Reagent LiAlH4 LiAlH4 (Recommended) Reagent->LiAlH4 Strong, for Esters NaBH4 NaBH4 (Less Effective) Reagent->NaBH4 Mild, for Aldehydes/ Ketones Reaction Perform Reduction (Anhydrous Conditions) LiAlH4->Reaction Workup Quench and Workup Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Product: (5-bromo-1-methyl- 1H-pyrazol-4-yl)methanol Purification->Product

Caption: Workflow for the reduction of the target ester.

Signaling Pathway Context (Hypothetical)

As no specific signaling pathway involving ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate or its reduced product was identified in the literature, a hypothetical diagram is presented to illustrate how such a molecule, as a potential kinase inhibitor, might function.

Signaling_Pathway cluster_cell Cellular Environment Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation promotes Inhibitor (5-bromo-1-methyl-1H-pyrazol-4-yl) methanol Derivative (Potential Inhibitor) Inhibitor->Kinase_B inhibits

Caption: Hypothetical kinase inhibition pathway.

Conclusion

The reduction of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate to (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol is most effectively carried out using Lithium Aluminium Hydride in an anhydrous ethereal solvent. Adherence to strict safety protocols for handling LiAlH₄ is paramount. The resulting primary alcohol is a valuable intermediate for the synthesis of more complex molecules for various research applications, particularly in the development of novel therapeutic agents.

References

Application Notes and Protocols for the Synthon: (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol as a versatile synthon in organic synthesis. This building block is particularly valuable for the synthesis of complex pyrazole derivatives, which are prominent scaffolds in medicinal chemistry and drug discovery. The presence of a reactive bromine atom at the 4-position and a primary alcohol at the 5-position allows for sequential and regioselective functionalization, making it a key intermediate for creating diverse molecular architectures.

Overview of Synthetic Applications

This compound serves as a bifunctional building block. The C4-bromo substituent is amenable to various palladium-catalyzed cross-coupling reactions, while the C5-hydroxymethyl group can be readily oxidized or otherwise modified. This dual reactivity allows for the introduction of a wide range of substituents, facilitating the exploration of chemical space in drug discovery programs.

The primary applications of this synthon detailed in these notes are:

  • Palladium-Catalyzed Cross-Coupling Reactions: Specifically, the Suzuki-Miyaura coupling to form C-C bonds and introduce aryl or heteroaryl moieties at the C4-position.

  • Oxidation of the Primary Alcohol: Conversion of the methanol group to the corresponding aldehyde, which can then serve as a handle for further synthetic transformations such as reductive amination, Wittig reactions, or aldol condensations.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. The bromo-substituent at the 4-position of the pyrazole ring is well-suited for this transformation, enabling the synthesis of 4-aryl- or 4-heteroaryl-1-methyl-1H-pyrazol-5-yl)methanol derivatives. These products can be key intermediates in the synthesis of biologically active molecules.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101680-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O90670-85

Note: Yields are typical ranges observed for similar 4-bromopyrazole substrates and should be considered as a guide. Optimization may be required for specific substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.5 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.5 equiv).

  • Evacuate and backfill the tube with argon (this cycle should be repeated three times).

  • Add 1,4-dioxane and water (4:1 mixture) to the tube via syringe.

  • Seal the tube and heat the reaction mixture at 90°C for 6 hours with vigorous stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualization of Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: This compound, Arylboronic acid, Pd Catalyst, Base inert Establish Inert Atmosphere (Evacuate & Backfill with Argon) start->inert solvent Add Solvents (e.g., Dioxane/Water) inert->solvent heat Heat and Stir (e.g., 90°C for 6h) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Dilute and Extract (e.g., Ethyl Acetate, Brine) cool->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product Isolated Product purify->product G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Alcohol in Anhydrous DCM reagent Add Oxidizing Agent (e.g., Dess-Martin Periodinane) start->reagent stir Stir at Room Temperature (1-3h) reagent->stir monitor Monitor Progress (TLC) stir->monitor quench Quench Reaction (aq. NaHCO₃/Na₂S₂O₃) monitor->quench Reaction Complete extract Separate and Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product Isolated Aldehyde purify->product G cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_further Further Derivatization of Aldehyde synthon This compound suzuki Suzuki-Miyaura Coupling (with R¹-B(OH)₂) synthon->suzuki oxidation2 Oxidation synthon->oxidation2 intermediate1 (4-R¹-1-methyl-1H-pyrazol-5-YL)methanol suzuki->intermediate1 oxidation1 Oxidation intermediate1->oxidation1 product1 4-R¹-1-methyl-1H-pyrazole-5-carbaldehyde oxidation1->product1 reductive_amination Reductive Amination (with HNR²R³) product1->reductive_amination wittig Wittig Reaction (with Ph₃P=CHR⁴) product1->wittig intermediate2 4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde oxidation2->intermediate2 suzuki2 Suzuki-Miyaura Coupling (with R¹-B(OH)₂) intermediate2->suzuki2 product2 4-R¹-1-methyl-1H-pyrazole-5-carbaldehyde suzuki2->product2 product2->reductive_amination product2->wittig product_amine 4-R¹-1-methyl-5-(CH₂NR²R³)-1H-pyrazole reductive_amination->product_amine product_alkene 4-R¹-1-methyl-5-(CH=CHR⁴)-1H-pyrazole wittig->product_alkene

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions on Bromo-Pyrazole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing Suzuki-Miyaura cross-coupling reactions on bromo-pyrazole substrates. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and drug development for the synthesis of complex pyrazole-containing molecules, which are prevalent in many biologically active compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The reaction couples an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate, catalyzed by a palladium(0) complex. For the synthesis of functionalized pyrazoles, bromo-pyrazoles serve as common and effective substrates due to their stability and reactivity. This document outlines optimized conditions, catalyst systems, and detailed experimental procedures for the successful execution of Suzuki-Miyaura reactions on various bromo-pyrazole scaffolds.

Key Considerations for Successful Coupling

Several factors influence the outcome of the Suzuki-Miyaura cross-coupling reaction on bromo-pyrazole substrates:

  • Catalyst and Ligand: The choice of the palladium catalyst and the associated ligand is critical. Common catalysts include Pd(PPh₃)₄ and PdCl₂(dppf). Bulky biarylphosphine ligands such as XPhos and SPhos have also been shown to be effective.[1] The optimal catalyst-ligand combination often requires screening for a specific substrate pair.

  • Base: An appropriate base is required to facilitate the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.

  • Solvent: The choice of solvent is crucial for solubility and reaction kinetics. Common solvents include dioxane, toluene, and solvent mixtures such as dioxane/water or ethanol/water.[2][3]

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures, often achieved through conventional heating or microwave irradiation.[2][3] Microwave-assisted reactions can significantly reduce reaction times.[4][5]

  • Side Reactions: A common side reaction is the debromination of the pyrazole substrate. Careful optimization of the reaction conditions, particularly the catalyst system, can minimize this undesired outcome.[4][5][6][7] For instance, the use of a tandem catalyst system like XPhosPdG2/XPhos has been reported to suppress debromination.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Bromo-pyrazoles

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a bromo-pyrazole with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Bromo-pyrazole substrate

  • Arylboronic acid (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2; 1-5 mol%)

  • Ligand (if required, e.g., XPhos, SPhos; 2-10 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄; 2-3 equivalents)

  • Anhydrous solvent (e.g., dioxane, toluene, 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry reaction flask, add the bromo-pyrazole substrate, arylboronic acid, palladium catalyst, and ligand (if applicable).

  • Add the base to the flask.

  • Evacuate the flask and backfill with an inert gas (repeat this cycle 3 times).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Microwave-Assisted Protocol for Rapid Coupling

Microwave irradiation can significantly accelerate the reaction.

Procedure:

  • In a microwave reaction vial, combine the bromo-pyrazole, arylboronic acid, palladium catalyst, ligand (if needed), and base.

  • Add the solvent.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 110-140 °C) for a specified time (e.g., 10-40 minutes).[2][5]

  • After the reaction is complete, cool the vial to room temperature before opening.

  • Work-up and purify the product as described in the general protocol.

Data Presentation

The following tables summarize reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various bromo-pyrazole substrates with different boronic acids, as reported in the literature.

Table 1: Optimization of Suzuki-Miyaura Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid [4][5]

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield of Coupled Product (%)Yield of Debrominated Product (%)
1PdCl₂(PPh₃)₂ (5)-Na₂CO₃Dioxane110991
2PdCl₂dppf (5)-Na₂CO₃Dioxane1101783
3PdCl₂dppf (5)-K₂CO₃Dioxane1101783
4XPhosPdG2 (5)XPhos (10)K₂CO₃Dioxane1101783
5XPhosPdG2 (2.5)XPhos (5)K₂CO₃Water110 (MW)950

Table 2: Substrate Scope for the Suzuki-Miyaura Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with Various Boronic Acids [4]

EntryBoronic AcidProduct Yield (%)
1Phenylboronic acid85
24-Methylphenylboronic acid91
34-Methoxyphenylboronic acid95
44-Fluorophenylboronic acid88
52-Thienylboronic acid75

Table 3: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids [8]

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801275-95
PdCl₂(dppf)K₃PO₄Dioxane100880-98
XPhos Pd G2 / XPhosK₂CO₃EtOH/H₂O80 (MW)0.585-99

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' Ln Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product ArX Bromo-pyrazole (Ar-X) ArX->OxAdd ArB Boronic Acid (Ar'-B(OH)2) ArB->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow Start Start: Assemble Reactants (Bromo-pyrazole, Boronic Acid, Catalyst, Base) Inert Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) Start->Inert Solvent Add Anhydrous Solvent Inert->Solvent Reaction Reaction (Stir at desired temperature) Solvent->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up (Dilute, Wash, Dry) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Application of (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the construction of more complex molecular architectures for the development of therapeutic agents. Its substituted pyrazole core serves as a versatile scaffold for the synthesis of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The bromine atom at the 4-position and the hydroxymethyl group at the 5-position offer orthogonal handles for synthetic modifications, such as cross-coupling reactions and oxidation/functional group interconversion, respectively.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of p38 MAPK inhibitors, a class of drugs investigated for their anti-inflammatory properties.

Application in the Synthesis of p38 MAPK Inhibitors

The mitogen-activated protein kinase (MAPK) p38 is a key enzyme in the cellular signaling cascade that responds to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and Crohn's disease. Consequently, the development of potent and selective p38 MAPK inhibitors is a significant focus of drug discovery.

The pyrazole scaffold is a common feature in many kinase inhibitors, as it can effectively mimic the hinge-binding interactions of the native ATP ligand in the kinase domain. This compound can be elaborated into highly substituted pyrazole derivatives that act as p38 MAPK inhibitors. A general synthetic strategy involves the oxidation of the methanol to an aldehyde, followed by the construction of a side chain and a Suzuki-Miyaura cross-coupling reaction to introduce a crucial aryl or heteroaryl moiety at the 4-position.

Quantitative Data of Representative Pyrazole-Based Kinase Inhibitors
Compound IDTarget KinaseIC50 (nM)Cell-Based Assay IC50 (nM)Reference
Compound 1 p38α MAPK8100 (LPS-induced TNFα in THP-1 cells)[1][2]
BIRB 796p38 MAPK38100 (LPS-induced TNFα in human PBMCs)[3]
Compound 3i VEGFR-28.931.24 µM (PC-3 cell line)[4]
Compound 15 CDK2/cyclin A2611.18 - 8.44 µM (NCI 60-cell panel)[5][6]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of a key intermediate and its subsequent elaboration into a p38 MAPK inhibitor scaffold, starting from this compound.

Protocol 1: Synthesis of 4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde

Objective: To oxidize this compound to the corresponding aldehyde, a key intermediate for further functionalization.

Materials:

  • This compound

  • Manganese dioxide (MnO2)

  • Dichloromethane (DCM)

  • Celite®

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (MnO2, 10 eq).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the filter cake with additional DCM.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO4).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde. The product is often of sufficient purity for the next step without further purification.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles

Objective: To introduce an aryl or heteroaryl group at the 4-position of the pyrazole ring via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole derivative (e.g., from Protocol 1 after further modifications) (1.0 eq)

  • Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.05 - 0.1 eq)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Schlenk tube or microwave vial

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer with heating

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk tube or microwave vial, combine the 4-bromopyrazole derivative (1.0 eq), the arylboronic acid or ester (1.1 - 1.5 eq), the palladium catalyst (0.05 - 0.1 eq), and the base (2.0 - 3.0 eq).

  • Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system to the reaction vessel.

  • Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) with stirring for the required time (typically 2-24 hours), or heat in a microwave reactor.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-pyrazole derivative.[7][8][9]

Visualizations

Signaling Pathway of p38 MAPK

p38_MAPK_pathway Stress/Cytokines Stress/Cytokines Cell Surface Receptors Cell Surface Receptors Stress/Cytokines->Cell Surface Receptors MAP3Ks (e.g., TAK1, ASK1) MAP3Ks (e.g., TAK1, ASK1) Cell Surface Receptors->MAP3Ks (e.g., TAK1, ASK1) MAP2Ks (MKK3/6) MAP2Ks (MKK3/6) MAP3Ks (e.g., TAK1, ASK1)->MAP2Ks (MKK3/6) p38 MAPK p38 MAPK MAP2Ks (MKK3/6)->p38 MAPK Transcription Factors (e.g., ATF2, MEF2C) Transcription Factors (e.g., ATF2, MEF2C) p38 MAPK->Transcription Factors (e.g., ATF2, MEF2C) Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors (e.g., ATF2, MEF2C)->Inflammatory Gene Expression Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->p38 MAPK

Caption: p38 MAPK signaling pathway and its inhibition.

Experimental Workflow for the Synthesis of a 4-Aryl-1-methyl-1H-pyrazole Scaffold

experimental_workflow start This compound aldehyde 4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde start->aldehyde Oxidation (MnO2) intermediate Modified Pyrazole Intermediate aldehyde->intermediate Further Functionalization final_product 4-Aryl-1-methyl-1H-pyrazole Scaffold intermediate->final_product Suzuki Coupling

Caption: Synthetic workflow from the starting material.

References

Design and Synthesis of Kinase Inhibitors Featuring a Pyrazole Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, synthesis, and evaluation of kinase inhibitors centered on the pyrazole scaffold. The pyrazole ring is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1] Its synthetic tractability and ability to form key hydrogen bond interactions within the ATP-binding site of kinases make it an ideal starting point for inhibitor design.[2][3] This document offers detailed protocols for the synthesis of pyrazole-based compounds and their subsequent biological characterization.

I. Overview of Pyrazole-Based Kinase Inhibition

Protein kinases are pivotal regulators of a vast array of cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer.[1] The pyrazole scaffold serves as a versatile template for kinase inhibitors, often acting as a bioisostere for other heterocyclic systems.[2] The nitrogen atoms of the pyrazole ring can function as both hydrogen bond donors and acceptors, facilitating strong interactions with the hinge region of the kinase ATP-binding pocket.[2] Substitutions at various positions on the pyrazole ring allow for the fine-tuning of potency and selectivity.[2]

Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors

Several key signaling pathways are targeted by pyrazole-based kinase inhibitors, including the Cyclin-Dependent Kinase (CDK), Janus Kinase (JAK), and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.

Cyclin-Dependent Kinase (CDK) Signaling Pathway: CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[4]

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb (Phosphorylated) Rb->pRb E2F_Rb E2F-Rb Complex E2F E2F E2F_Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E CyclinE_CDK2->pRb further phosphorylates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->DNA_Replication maintains Pyrazole_Inhibitor Pyrazole CDK Inhibitor Pyrazole_Inhibitor->CyclinD_CDK46 Pyrazole_Inhibitor->CyclinE_CDK2 Pyrazole_Inhibitor->CyclinA_CDK2

Inhibition of the CDK/Rb pathway by pyrazole compounds.

Janus Kinase (JAK) Signaling Pathway: The JAK-STAT pathway is crucial for signaling by numerous cytokines and growth factors, playing a key role in immunity and inflammation.[5]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT Receptor->STAT recruits & phosphorylates JAK->Receptor phosphorylates JAK->JAK pSTAT p-STAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer dimerizes DNA DNA STAT_Dimer->DNA translocates to nucleus and binds Gene_Transcription Gene Transcription DNA->Gene_Transcription Pyrazole_Inhibitor Pyrazole JAK Inhibitor Pyrazole_Inhibitor->JAK

Inhibition of the JAK-STAT pathway by pyrazole compounds.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, and it regulates a variety of cellular responses, including inflammation and apoptosis.[6][7]

p38_MAPK_Pathway Stress_Cytokines Environmental Stress / Inflammatory Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Cytokines->MAP3K activate MKK36 MKK3 / MKK6 MAP3K->MKK36 phosphorylate & activate p38_MAPK p38 MAPK MKK36->p38_MAPK phosphorylate & activate Downstream_Targets Downstream Targets (e.g., MK2, ATF-2) p38_MAPK->Downstream_Targets phosphorylate & activate Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Targets->Cellular_Response Pyrazole_Inhibitor Pyrazole p38 Inhibitor Pyrazole_Inhibitor->p38_MAPK

Inhibition of the p38 MAPK pathway by pyrazole compounds.

II. Synthesis of Pyrazole-Based Kinase Inhibitors

A common and versatile method for the synthesis of pyrazole-based kinase inhibitors involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by functionalization to introduce the desired pharmacophoric elements. The following protocols provide a general framework for the synthesis of a pyrazole-urea-based kinase inhibitor.

Protocol 1: Synthesis of a 3-amino-1H-pyrazole Intermediate

This protocol describes the synthesis of a key aminopyrazole intermediate.

Materials:

  • Substituted 1,3-dicarbonyl compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve the substituted 1,3-dicarbonyl compound in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the 3-amino-1H-pyrazole intermediate.

Protocol 2: Synthesis of a Pyrazole-Urea Final Product

This protocol details the formation of the urea linkage to the pyrazole core.

Materials:

  • 3-amino-1H-pyrazole intermediate (1.0 eq)

  • Substituted isocyanate (1.1 eq)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the 3-amino-1H-pyrazole intermediate in anhydrous THF or DCM under an inert atmosphere.

  • Add the substituted isocyanate to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final pyrazole-urea kinase inhibitor.

III. Biological Evaluation of Pyrazole-Based Kinase Inhibitors

A. In Vitro Kinase Assays

Biochemical assays are essential for determining the potency of a compound against its target kinase.[8] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9][10]

In_Vitro_Kinase_Assay_Workflow Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Add_Inhibitor Add Serially Diluted Inhibitor to Plate Prepare_Reagents->Add_Inhibitor Add_Kinase_Substrate Add Kinase and Substrate Add_Inhibitor->Add_Kinase_Substrate Incubate_1 Incubate to Allow Inhibitor Binding Add_Kinase_Substrate->Incubate_1 Initiate_Reaction Initiate Reaction with ATP Incubate_1->Initiate_Reaction Incubate_2 Incubate for Kinase Reaction Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate_2->Stop_Reaction Incubate_3 Incubate Stop_Reaction->Incubate_3 Detect_Signal Add Kinase Detection Reagent & Generate Luminescent Signal Incubate_3->Detect_Signal Incubate_4 Incubate Detect_Signal->Incubate_4 Measure_Luminescence Measure Luminescence Incubate_4->Measure_Luminescence Analyze_Data Analyze Data and Determine IC50 Measure_Luminescence->Analyze_Data End Analyze_Data->End

Workflow for an in vitro kinase assay.
Protocol 3: In Vitro Kinase Assay (ADP-Glo™)

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Pyrazole-based inhibitor

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole inhibitor in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature.[9]

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.[9]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.[9]

    • Incubate for 40 minutes at room temperature.[9]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]

    • Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9]

B. Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context.

Protocol 4: Western Blotting for Target Engagement

Western blotting can be used to assess the phosphorylation status of the target kinase or its downstream substrates, providing a direct measure of target engagement.[11]

Materials:

  • Appropriate cell line expressing the target kinase

  • Complete cell culture medium

  • Pyrazole-based inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of the pyrazole inhibitor for a specified time. Include a vehicle control (DMSO).

  • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST).[12]

    • Incubate with the primary antibody overnight at 4°C.[12]

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[12]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

IV. Data Presentation

Quantitative data from kinase inhibition assays should be summarized in a clear and structured format for easy comparison.

Table 1: Inhibitory Activity of Exemplary Pyrazole-Based Kinase Inhibitors

Compound IDTarget KinaseAssay TypeIC₅₀ (nM)Reference
PZ-1 p38αBiochemical15[13]
PZ-2 CDK2/CycEBiochemical23[10]
PZ-3 JAK2Biochemical5[14]
AT9283 Aurora ABiochemical3[15]
BIRB 796 p38αBiochemical38[13]

Table 2: Cellular Activity of Exemplary Pyrazole-Based Kinase Inhibitors

Compound IDCell LineAssay TypeGI₅₀ (nM)Target PathwayReference
PZ-4 HCT116Cell Viability950Akt[10]
PZ-5 K562Cell Viability260Bcr-Abl[10]
BIRB 796 U937TNF-α release100p38 MAPK[13]

V. Conclusion

The pyrazole scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. The protocols and application notes provided herein offer a comprehensive framework for the synthesis and biological evaluation of these compounds. By systematically applying these methodologies, researchers can efficiently advance the discovery and development of new targeted therapies for a range of diseases.

References

Application Notes and Protocols for the Column Chromatography Purification of Pyrazole Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of pyrazole alcohol derivatives using column chromatography, a fundamental technique for isolating compounds of interest from complex reaction mixtures.[1][2][3][4] The protocols and data presented herein are compiled to assist researchers in developing efficient and effective purification strategies for this important class of heterocyclic compounds.

Introduction

Pyrazole moieties are significant pharmacophores found in numerous therapeutic agents. The synthesis of pyrazole derivatives, including pyrazole alcohols, often results in mixtures containing starting materials, reagents, and by-products. Column chromatography is a widely employed and effective method for the purification of these target molecules.[1][2][3] This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase facilitates their movement through the column.[2]

Principles of Separation

The separation of pyrazole alcohol derivatives via column chromatography is primarily governed by the polarity of the molecules. The stationary phase, typically silica gel or alumina, is polar. Compounds with greater polarity will have a stronger affinity for the stationary phase and will thus elute more slowly. Conversely, less polar compounds will travel through the column more quickly with the mobile phase.[3] The choice of mobile phase (eluent) is critical and is optimized to achieve the desired separation between the target pyrazole alcohol and impurities.

Experimental Workflow

The general workflow for the purification of pyrazole alcohol derivatives by column chromatography is depicted below. This process begins with the preparation of the crude sample and culminates in the isolation and characterization of the purified product.

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_mixture Crude Reaction Mixture concentrate Concentrate under Vacuum crude_mixture->concentrate adsorb Adsorb onto Silica Gel (Dry Loading) concentrate->adsorb load_sample Load Sample onto Column adsorb->load_sample Transfer pack_column Pack Column with Stationary Phase pack_column->load_sample elute Elute with Mobile Phase Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis Monitor pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate purified_product Purified Pyrazole Alcohol Derivative evaporate->purified_product

Figure 1: General workflow for the purification of pyrazole alcohol derivatives.

Data Presentation: Mobile Phase Systems

The selection of an appropriate mobile phase is crucial for successful separation. Below is a summary of mobile phase systems reported for the purification of various pyrazole derivatives. While specific conditions will vary depending on the exact structure of the pyrazole alcohol, these examples provide a starting point for method development.

Table 1: Mobile Phase Systems for Flash Chromatography of Pyrazole Derivatives

Stationary PhaseMobile Phase SystemCompound TypeReference
Silica GelHexane/Ethyl Acetate (19:1)Tri-substituted Pyrazoles[5][6]
Silica Geln-Pentane/Diethyl Ether (95:5 to 3:7)Perfluoroalkylated Pyrazoles[7]
Silica GelPetroleum Ether/Ethyl Acetate (8:1)Coumarin-Fused Pyrazolo[3,4-b]Pyridines[8]

Table 2: Mobile Phase Systems for HPLC Separation of Chiral Pyrazole Derivatives

Stationary PhaseMobile Phase SystemCompound TypeReference
Lux cellulose-2n-Hexane/Ethanol4,5-dihydro-1H-pyrazole derivatives[9][10]
Lux amylose-2n-Hexane/Ethanol4,5-dihydro-1H-pyrazole derivatives[9][10]
Lux cellulose-2Acetonitrile4,5-dihydro-1H-pyrazole derivatives[9][10]
Lux cellulose-2Methanol4,5-dihydro-1H-pyrazole derivatives[9][10]
CHIRALPAK® IBn-Hexane/2-PropanolPhenylpyrazole pesticides[11]

Note: The data in Table 2 pertains to analytical chiral HPLC and is provided to illustrate effective solvent systems for separating pyrazole isomers, which can inform mobile phase selection for preparative chromatography.

Experimental Protocols

The following are detailed protocols for the purification of pyrazole alcohol derivatives by flash column chromatography.

Materials and Equipment
  • Glass chromatography column

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[6]

  • Solvents for mobile phase (HPLC grade)

  • Crude pyrazole alcohol derivative

  • Round bottom flasks

  • Rotary evaporator

  • Test tubes or fraction collector

  • TLC plates, developing chamber, and UV lamp

Protocol 1: Slurry Packing of the Chromatography Column
  • Column Preparation: Ensure the chromatography column is clean, dry, and securely clamped in a vertical position. Place a small plug of glass wool at the bottom of the column to support the stationary phase.[2]

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[2] The amount of silica gel will depend on the amount of crude material to be purified (typically a 50:1 to 100:1 ratio of silica to crude compound by weight).

  • Column Packing: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column to ensure even packing and remove air bubbles.[2] Add more slurry as needed until the desired column height is reached. Do not let the column run dry.

Protocol 2: Sample Loading

A. Dry Loading (Recommended for compounds with low solubility in the initial mobile phase)

  • Dissolve the crude pyrazole alcohol derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

  • Carefully add the silica-adsorbed sample to the top of the packed column.

B. Wet Loading

  • Dissolve the crude product in the minimum amount of the initial mobile phase solvent.

  • Using a pipette, carefully apply the solution to the top of the column, taking care not to disturb the silica bed.[2]

  • Drain the solvent until it is level with the top of the stationary phase.

Protocol 3: Elution and Fraction Collection
  • Mobile Phase Addition: Carefully add the mobile phase to the top of the column.

  • Elution: Open the stopcock and begin collecting the eluent in test tubes or a fraction collector. For flash chromatography, apply pressure to the top of the column to achieve a faster flow rate.

  • Gradient Elution: It is often beneficial to start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This allows for the elution of less polar impurities first, followed by the target pyrazole alcohol derivative.

  • Fraction Collection: Collect fractions of a consistent volume. The size of the fractions will depend on the column size and the expected separation.

Protocol 4: Analysis of Fractions
  • TLC Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate.

  • Visualization: Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp or by using a staining agent.

  • Pooling Fractions: Identify the fractions containing the pure pyrazole alcohol derivative (single spot on TLC) and combine them in a larger flask.

  • Isolation: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified pyrazole alcohol derivative.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, LC-MS, or melting point analysis.

Conclusion

The purification of pyrazole alcohol derivatives by column chromatography is a robust and adaptable method. The success of the purification is highly dependent on the careful selection of the stationary and mobile phases, proper column packing, and diligent monitoring of the fractions. The protocols and data provided in this application note serve as a comprehensive guide for researchers to develop optimized purification strategies for their specific pyrazole alcohol derivatives.

References

Application Notes and Protocols: The Role of Quinolinyloxyanilines as Key Intermediates in the Synthesis of MET Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in cell proliferation, migration, and invasion.[1] Dysregulation of the HGF/MET signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[2][3] Small molecule MET inhibitors have emerged as a promising class of anti-cancer agents.[4][5] A key structural motif in many potent MET inhibitors, such as Cabozantinib, is the quinolinyloxyaniline core. This application note provides detailed protocols for the synthesis and characterization of a pivotal intermediate, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, and its subsequent conversion to a final MET inhibitor. Additionally, protocols for the biological evaluation of these compounds are provided.

MET Signaling Pathway

The binding of HGF to the MET receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which are central to regulating cell proliferation, survival, and motility.[3][6][7] In cancer, aberrant MET activation leads to the constitutive signaling of these pathways, promoting tumorigenesis.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_nucleus Nucleus HGF HGF MET MET Receptor HGF->MET Binding & Dimerization MET->MET GRB2 GRB2 MET->GRB2 PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription

Caption: Simplified MET Signaling Pathway.

Synthesis of a Key MET Inhibitor Intermediate

The synthesis of many MET inhibitors relies on the preparation of key intermediates. Here, we focus on the synthesis of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, a crucial precursor for Cabozantinib.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials (4-chloro-6,7-dimethoxyquinoline & 4-aminophenol) Reaction Nucleophilic Aromatic Substitution Start->Reaction Crude Crude Product Reaction->Crude Filtration Filtration Crude->Filtration Washing Washing with Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying Pure Pure Intermediate (4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline) Drying->Pure Analysis HPLC, NMR, MS Pure->Analysis

Caption: General workflow for the synthesis and purification of intermediates.
Protocol 1: Synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline

This protocol describes the synthesis of the key intermediate, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.

Materials:

  • 4-chloro-6,7-dimethoxyquinoline

  • 4-Aminophenol[8]

  • Sodium t-butoxide[8]

  • N,N-dimethylacetamide (DMA)[8]

  • Tetrahydrofuran (THF)[8]

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Condenser

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • To a solution of 4-aminophenol (24.4 kg) in N,N-dimethylacetamide (DMA, 184.3 kg), add 4-chloro-6,7-dimethoxyquinoline (35.3 kg) and sodium t-butoxide (21.4 kg) at 20-25 °C.[8]

  • Heat the reaction mixture to 100-105 °C and stir for approximately 13 hours.[8]

  • Monitor the reaction progress by HPLC until the starting material is consumed.[8]

  • Cool the mixture to room temperature and pour it into ice water to precipitate the product.[8]

  • Stir the suspension for 1-2 hours, then collect the solid by filtration.[8]

  • Wash the filter cake with water.[8]

  • The crude product can be purified by refluxing in a mixture of THF and DMA, followed by cooling, filtration, and washing with THF.[8]

  • Dry the purified solid under vacuum at approximately 25 °C to yield 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.[8]

Quantitative Data
Intermediate/ProductStarting MaterialsSolventYieldReference
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline4-chloro-6,7-dimethoxyquinoline, 4-aminophenolDMA78.1%[8]
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline6,7-dimethoxy-4-(4-nitrophenoxy)quinoline, Zinc, NH4ClMeOH/THF>100% (crude)[9]
N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Cabozantinib)4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarbonyl chlorideTHF97.2%[10]

Note: Yields can vary based on reaction scale and purification methods.

Protocol 2: Synthesis of N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Cabozantinib)

This protocol outlines the final step in the synthesis of Cabozantinib from the key intermediate.

Materials:

  • 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline

  • 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarbonyl chloride

  • Potassium carbonate

  • Tetrahydrofuran (THF)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Ice bath

Procedure:

  • Dissolve 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (995.6 g, 3.36 mol) and potassium carbonate (1210 g, 4.03 mol) in THF (3.6 L).[10]

  • Cool the mixture to -5 to 20 °C in an ice bath.[10]

  • Slowly add a solution of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarbonyl chloride to the reaction mixture over 0.5-2 hours.[10]

  • After the addition is complete, stir the reaction for an additional period.

  • Upon reaction completion, add water (1 L) and warm the mixture to 40-45 °C, stirring for approximately 2 hours to induce crystallization.[10]

  • Filter the resulting solid and wash it with water (3 x 700 mL).[10]

  • Dry the filter cake under vacuum at 45 °C to obtain Cabozantinib.[10]

Biological Evaluation of MET Inhibitors

Protocol 3: In Vitro MET Kinase Inhibition Assay

This assay determines the potency of a compound to inhibit the enzymatic activity of the MET kinase.[11][12]

Materials:

  • Recombinant human c-MET kinase[11]

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)[11][12]

  • ATP[11][12]

  • Kinase Assay Buffer[11][12]

  • Test compound (MET inhibitor)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit or similar detection reagent[11]

  • Plate reader capable of luminescence detection[11]

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in Kinase Buffer.[11]

  • Add 1 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.[11]

  • Add 2 µL of diluted MET kinase to each well.[11]

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.[11]

  • Incubate the plate at room temperature for 60 minutes.[11]

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and a plate reader according to the manufacturer's protocol.[11]

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[11]

Protocol 4: Cell Viability Assay (MTT Assay)

This assay assesses the effect of the MET inhibitor on the viability and proliferation of cancer cell lines.[13][14][15][16]

Materials:

  • Cancer cell line with MET expression

  • Cell culture medium and supplements

  • Test compound (MET inhibitor)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[13][14]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[13]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).[16]

  • Add 10 µL of MTT Reagent to each well.[14]

  • Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[14]

  • Add 100 µL of Solubilization Reagent to each well to dissolve the formazan crystals.[14]

  • Leave the plate at room temperature in the dark for 2 hours.[14]

  • Record the absorbance at 570 nm using a microplate reader.[14]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 5: Western Blot Analysis for Phospho-MET

This protocol is used to confirm that the synthesized inhibitors block the MET signaling pathway within cells by assessing the phosphorylation status of the MET receptor.[6][17][18][19][20]

Materials:

  • MET-activated cancer cells

  • Test compound (MET inhibitor)

  • HGF (optional, for ligand-induced phosphorylation)[6]

  • Lysis buffer containing protease and phosphatase inhibitors[6][20]

  • Primary antibodies (anti-phospho-MET, anti-total-MET, and a loading control like β-actin)[6]

  • HRP-conjugated secondary antibody[6]

  • SDS-PAGE gels and electrophoresis equipment[6]

  • PVDF or nitrocellulose membranes[6]

  • Blocking buffer (e.g., 5% BSA in TBST)[6][20]

  • Chemiluminescent substrate (ECL)[6]

  • Imaging system[6]

Procedure:

  • Treat MET-activated cancer cells with the test compound for a specified duration (e.g., 1-2 hours).[6]

  • Lyse the cells, and determine the protein concentration.[6]

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[6]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6][20]

  • Incubate the membrane with a primary antibody specific for phosphorylated MET (p-MET) overnight at 4°C.[6]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[6]

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[6]

  • Optionally, strip the membrane and re-probe with antibodies for total MET and a loading control to confirm equal protein loading.[6]

  • Quantify band intensities to determine the reduction in MET phosphorylation upon inhibitor treatment.[6]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and effective method is the reduction of a corresponding carbonyl compound at the 5-position of the pyrazole ring. This is typically achieved through the reduction of either 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde or a 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid ester.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors, including incomplete reaction, degradation of starting material or product, and inefficient purification. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the reducing agent is fresh and has been stored under appropriate conditions to prevent decomposition.

  • Reaction Conditions: Temperature and reaction time are critical. For reductions using metal hydrides, maintaining a low temperature during addition is often crucial to prevent side reactions.

  • Solvent Purity: Use anhydrous solvents, as water can quench the reducing agent and interfere with the reaction.

  • Purification Method: Optimize your purification technique. If using column chromatography, ensure the silica gel is not too acidic, which can cause degradation of some compounds.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. Potential side products include:

  • Unreacted Starting Material: The most common impurity if the reaction has not gone to completion.

  • Over-reduction Products: While less common for the reduction of an aldehyde or ester to an alcohol, strong reducing agents under harsh conditions could potentially lead to further reduction or decomposition.

  • Side reactions from the starting material: The starting aldehyde, 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde, is a key intermediate for various other reactions and may undergo side reactions if the conditions are not optimal.[1]

Q4: Can I use Sodium Borohydride (NaBH₄) for the reduction of the aldehyde?

Yes, sodium borohydride is a milder reducing agent that is often effective for the reduction of aldehydes to primary alcohols.[2] It is generally safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LAH) or diisobutylaluminum hydride (DIBAL-H). The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reducing agent.Use a fresh batch of the reducing agent. If using a metal hydride, ensure it has been stored under an inert atmosphere.
Insufficient amount of reducing agent.Increase the molar equivalents of the reducing agent. A common starting point is 1.5 to 2.0 equivalents.
Presence of water in the reaction.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Incomplete Reaction (Starting material remains) Insufficient reaction time or temperature.Increase the reaction time or slowly allow the reaction to warm to room temperature after the initial low-temperature addition. Monitor the reaction progress by TLC.
Poor solubility of the starting material.Choose a solvent in which the starting material is more soluble. Gentle heating may be required.
Formation of Multiple Products Reaction temperature too high.Maintain a low temperature (e.g., 0 °C or -78 °C) during the addition of the reducing agent to control the reaction's exothermicity.
Degradation of product during workup or purification.Use a milder workup procedure. For example, use a buffered aqueous solution. If using silica gel chromatography, consider using neutral or deactivated silica.
Difficulty in Product Isolation Product is too polar and sticks to silica gel.Use a more polar eluent system for column chromatography. Sometimes, adding a small percentage of a polar solvent like methanol can help.
Product is water-soluble.After quenching the reaction, perform multiple extractions with an organic solvent. Salting out the aqueous layer with brine can improve extraction efficiency.

Experimental Protocols

Protocol 1: Reduction of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate using DIBAL-H

This protocol is adapted from a documented synthesis of a similar pyrazole methanol derivative.

Materials:

  • Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate

  • Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium potassium tartrate solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DIBAL-H (typically 2.5 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate.

  • Continue stirring for at least 4 hours, or until the aqueous and organic layers are clearly separated.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by silica gel column chromatography if necessary.

Expected Yield: A yield of approximately 94% has been reported for a similar synthesis.

Protocol 2: Reduction of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde using Sodium Borohydride

This is a general protocol for the reduction of an aldehyde to an alcohol.

Materials:

  • 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • Ethyl acetate or Dichloromethane for extraction

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-3 hours).

  • Quench the reaction by the slow addition of deionized water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by silica gel column chromatography if necessary.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield reagent_quality Check Reducing Agent (Freshness, Storage) start->reagent_quality Is reagent active? reaction_conditions Optimize Reaction Conditions (Temperature, Time) start->reaction_conditions Re-run with fresh reagent reagent_quality->reaction_conditions Yes yield_improved Yield Improved reagent_quality->yield_improved Yield improves purification Review Purification Method (Silica type, Eluent) reaction_conditions->purification Still low yield reaction_conditions->yield_improved Yield improves workup Modify Workup Procedure (Quenching, Extraction) purification->workup Still low yield purification->yield_improved Yield improves workup->yield_improved Successful end Problem Solved yield_improved->end

Caption: Troubleshooting workflow for low reaction yield.

Synthesis_Pathway start_ester Ethyl 5-bromo-1-methyl-1H- pyrazole-4-carboxylate reagent_dibal DIBAL-H, THF start_ester->reagent_dibal start_aldehyde 4-bromo-1-methyl-1H- pyrazole-5-carbaldehyde reagent_nabh4 NaBH4, MeOH/EtOH start_aldehyde->reagent_nabh4 product This compound reagent_dibal->product reagent_nabh4->product

References

Common side reactions in the bromination of N-methyl pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the bromination of N-methyl pyrazole. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and frequently asked questions (FAQs) for common issues encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the bromination of N-methyl pyrazole?

A1: The electrophilic bromination of N-methyl pyrazole preferentially occurs at the C4 position of the pyrazole ring. This is due to the electronic properties of the pyrazole ring, where the C4 position is the most electron-rich and thus most susceptible to electrophilic attack. The expected major product is 4-bromo-1-methyl-1H-pyrazole.

Q2: What are the most common side reactions observed during the bromination of N-methyl pyrazole?

A2: The most prevalent side reaction is polybromination.[1] Over-bromination can lead to the formation of di- and tri-brominated products. The most common polybrominated byproduct is 4,5-dibromo-1-methyl-1H-pyrazole. If the reaction is not carefully controlled, further bromination can occur.

Q3: Which brominating agent is better for the selective monobromination of N-methyl pyrazole: N-Bromosuccinimide (NBS) or elemental bromine (Br₂)?

A3: N-Bromosuccinimide (NBS) is generally preferred for the selective monobromination of N-methyl pyrazole.[2] NBS provides a slow and constant concentration of electrophilic bromine, which helps to minimize over-bromination side reactions.[2] While elemental bromine can be used, it is more reactive and can lead to a higher proportion of polybrominated byproducts if the reaction conditions are not strictly controlled.

Q4: How can I minimize the formation of polybrominated side products?

A4: To minimize polybromination, several reaction parameters should be carefully controlled:

  • Stoichiometry: Use a stoichiometric amount or a slight excess (typically 1.0 to 1.1 equivalents) of the brominating agent (e.g., NBS).

  • Temperature: Perform the reaction at low temperatures, typically between 0 °C and room temperature. Low temperatures help to control the reaction rate and improve selectivity for the mono-brominated product.

  • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile and reduces the likelihood of multiple brominations on the same molecule.

  • Solvent: The choice of solvent can influence selectivity. Common solvents for this reaction include chloroform, dichloromethane (DCM), and acetonitrile.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 4-bromo-1-methyl-1H-pyrazole - Incomplete reaction. - Formation of multiple side products. - Loss of product during workup or purification.- Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize reaction conditions (temperature, stoichiometry of brominating agent) to favor mono-bromination (see FAQs). - Ensure efficient extraction and careful purification to minimize product loss.
Significant formation of 4,5-dibromo-1-methyl-1H-pyrazole - Excess of brominating agent. - Reaction temperature is too high. - Rapid addition of the brominating agent.- Use a stoichiometric amount (1.0 eq.) of NBS. - Maintain a low reaction temperature (e.g., 0 °C). - Add the brominating agent in small portions over an extended period.
Presence of starting material (N-methyl pyrazole) in the final product - Insufficient amount of brominating agent. - Reaction time is too short.- Use a slight excess (e.g., 1.05 eq.) of the brominating agent. - Extend the reaction time and monitor for the disappearance of the starting material by TLC or GC-MS.
Difficulty in separating 4-bromo-1-methyl-1H-pyrazole from polybrominated byproducts - Similar polarities of the desired product and byproducts.- Utilize column chromatography on silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate). The mono-brominated product is typically less polar and will elute first. - Recrystallization from a suitable solvent system can also be effective for purification.

Quantitative Data on Product Distribution

Brominating AgentStoichiometry (eq.)SolventTemperature (°C)Main ProductByproduct(s)Reported Yield of Main ProductReference
NBS1.0 - 1.1ChloroformRoom TempN-substituted 3-methyl-4-bromo-2-pyrazolin-5-oneN-substituted 3-methyl-4,4-dibromo-2-pyrazolin-5-oneMixture of products[1]
NBS1.0AcetonitrileReflux or MW3-bromo-1-methyl-6-arylpyrazolo[3,4-c]pyrazole-Good to excellent[3]
N-bromosaccharin1.0Solvent-freeRoom Temp4-bromo-3,5-dimethyl-N-arylpyrazoles-Excellent[4]

Experimental Protocols

Protocol 1: Selective Monobromination of N-Methyl Pyrazole using NBS

This protocol is a general guideline for the selective synthesis of 4-bromo-1-methyl-1H-pyrazole.

Materials:

  • N-methyl pyrazole

  • N-Bromosuccinimide (NBS)

  • Chloroform (or Dichloromethane)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve N-methyl pyrazole (1.0 eq.) in chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq.) in small portions over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours after the addition is complete.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 4-bromo-1-methyl-1H-pyrazole.

Visualizations

Bromination_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve N-Methyl Pyrazole in Chloroform cool Cool to 0 °C start->cool add_nbs Add NBS (1.05 eq.) portion-wise cool->add_nbs react Stir at 0 °C for 1-2h add_nbs->react quench Quench with Na₂S₂O₃ (aq) react->quench extract Separate Organic Layer quench->extract wash Wash with NaHCO₃ (aq) and Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography (Silica gel, Hexane/EtOAc) concentrate->chromatography product 4-bromo-1-methyl-1H-pyrazole chromatography->product Side_Reactions NMP N-Methyl Pyrazole MonoBromo 4-bromo-1-methyl- 1H-pyrazole (Desired Product) NMP->MonoBromo + 1 eq. 'Br+' DiBromo 4,5-dibromo-1-methyl- 1H-pyrazole (Side Product) MonoBromo->DiBromo + 1 eq. 'Br+' Troubleshooting_Logic start Bromination of N-Methyl Pyrazole check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction Yes improve_purification Optimize Chromatography/ Recrystallization check_purity->improve_purification Yes success Successful Synthesis check_purity->success No polybromination Polybromination? incomplete_reaction->polybromination No increase_time Increase Reaction Time/ Slight Excess of NBS incomplete_reaction->increase_time Yes optimize_conditions Decrease Temperature/ Control NBS Addition polybromination->optimize_conditions Yes increase_time->start optimize_conditions->start improve_purification->success

References

Technical Support Center: Optimizing DIBAL-H Reduction Conditions for Pyrazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diisobutylaluminium hydride (DIBAL-H) for the reduction of pyrazole esters to the corresponding aldehydes.

Troubleshooting Guide

This guide addresses common issues encountered during the DIBAL-H reduction of pyrazole esters in a question-and-answer format.

Issue 1: Low Yield of the Desired Pyrazole Aldehyde

Q: My DIBAL-H reduction of a substituted pyrazole ester is resulting in a low yield of the target aldehyde. What are the potential causes and how can I improve the yield?

A: Low yields in DIBAL-H reductions of pyrazole esters can stem from several factors. A primary concern is the over-reduction of the desired aldehyde to the corresponding alcohol.[1] Additionally, incomplete reaction or degradation of the starting material or product during work-up can contribute to lower yields.

To enhance the yield, consider the following optimization strategies:

  • Strict Temperature Control: Maintaining a low temperature, typically -78 °C (a dry ice/acetone bath), is critical to stabilize the tetrahedral intermediate and prevent over-reduction.[1][2]

  • Precise Stoichiometry: Use a precise amount of DIBAL-H, typically 1.0 to 1.2 equivalents.[3] It is advisable to titrate the DIBAL-H solution before use to determine its exact molarity, as it can degrade over time.[1]

  • Slow Reagent Addition: Add the DIBAL-H solution dropwise to the ester solution to maintain a low localized concentration of the reducing agent and better control the reaction temperature.[1]

  • Choice of Solvent: Non-coordinating solvents like dichloromethane (DCM) or toluene are generally preferred. Ethereal solvents such as tetrahydrofuran (THF) can also be used.[4]

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Issue 2: Over-reduction to the Pyrazole Alcohol

Q: I am observing a significant amount of the corresponding alcohol by-product in my reaction mixture. How can I minimize this over-reduction?

A: Over-reduction is a common side reaction in DIBAL-H reductions.[1] The aldehyde product is more reactive than the starting ester and can be further reduced to the alcohol if the reaction conditions are not carefully controlled.

To prevent over-reduction, focus on these key parameters:

  • Maintain Cryogenic Temperatures: Ensure the reaction temperature does not rise above -78 °C during the addition of DIBAL-H and throughout the reaction.[2]

  • Limit DIBAL-H Equivalents: Use no more than 1.2 equivalents of DIBAL-H. An excess of the reducing agent will lead to the formation of the alcohol.

  • Rapid Quenching at Low Temperature: Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to destroy any excess DIBAL-H before warming the reaction mixture.[1]

Data Presentation: Effect of Reaction Parameters on Yield and Selectivity

The following table summarizes the expected impact of key reaction parameters on the DIBAL-H reduction of a generic pyrazole ester.

ParameterConditionExpected Aldehyde YieldExpected Alcohol By-productNotes
Temperature -78 °CHighLowOptimal for aldehyde formation.[2]
-40 °CModerateModerateIncreased risk of over-reduction.
0 °C to RTLowHighSignificant over-reduction is expected.[2]
DIBAL-H (Equivalents) 1.0 - 1.2HighLowIdeal for selective reduction.[3]
1.5Moderate to HighModerateIncreased risk of over-reduction.
> 2.0LowHighPrimarily alcohol formation.
Solvent Toluene, DCMHighLowNon-coordinating solvents are generally preferred.[4]
THFHighLowEthereal solvents can be effective.[4]
Rate of Addition Slow (dropwise)HighLowMinimizes localized heating and over-reduction.[1]
FastLowerHigherCan lead to poor temperature control.

Issue 3: Complex Work-up and Product Isolation

Q: The work-up of my DIBAL-H reaction is problematic, resulting in emulsions or a gelatinous precipitate that complicates product isolation. What is the best work-up procedure?

A: The work-up of DIBAL-H reactions can be challenging due to the formation of aluminum salts.[5] A common and effective method is the use of Rochelle's salt (potassium sodium tartrate).

Recommended Work-up Procedure:

  • After quenching the reaction at low temperature with methanol, allow the mixture to warm to room temperature.[3]

  • Add a saturated aqueous solution of Rochelle's salt and stir vigorously. The tartrate will chelate the aluminum salts, breaking up the emulsion and leading to two clear, separable layers.[6]

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

An alternative is the Fieser work-up, which involves the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.[7]

Experimental Protocols

General Protocol for the DIBAL-H Reduction of a Pyrazole Ester to a Pyrazole Aldehyde

This protocol provides a general procedure for the partial reduction of a pyrazole ester to the corresponding aldehyde.

Materials:

  • N-protected or unprotected pyrazole ester (1.0 eq)

  • Anhydrous solvent (e.g., DCM or Toluene)

  • DIBAL-H (1.0 M solution in a suitable solvent, 1.0 - 1.2 eq)

  • Methanol (for quenching)

  • Saturated aqueous Rochelle's salt solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrazole ester (1.0 eq) in the chosen anhydrous solvent in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.[3]

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[3]

  • Addition of DIBAL-H: Add the DIBAL-H solution (1.0 - 1.2 eq) dropwise to the stirred solution of the ester via the dropping funnel, ensuring the internal temperature does not rise above -75 °C.[3]

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume excess DIBAL-H.[3]

  • Work-up: Allow the reaction mixture to warm to room temperature. Add the saturated aqueous Rochelle's salt solution and stir vigorously until two clear layers are observed.[6]

  • Extraction: Separate the organic layer. Extract the aqueous layer two to three times with an organic solvent.[3]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude pyrazole aldehyde by column chromatography on silica gel, if necessary.

Mandatory Visualizations

DIBALH_Reduction_Mechanism cluster_step1 Step 1: Coordination cluster_step2 Step 2: Hydride Transfer cluster_step3 Step 3: Work-up Ester Pyrazole Ester Coordination_Complex Coordination Complex Ester->Coordination_Complex Lewis Base DIBALH DIBAL-H DIBALH->Coordination_Complex Lewis Acid Tetrahedral_Intermediate Tetrahedral Intermediate Coordination_Complex->Tetrahedral_Intermediate Intramolecular Hydride Transfer Aldehyde Pyrazole Aldehyde Tetrahedral_Intermediate->Aldehyde Hydrolysis Workup Aqueous Work-up

Caption: Mechanism of DIBAL-H reduction of a pyrazole ester.

Experimental_Workflow start Start setup Dissolve Pyrazole Ester in Anhydrous Solvent start->setup cool Cool to -78 °C setup->cool add_dibal Dropwise Addition of DIBAL-H cool->add_dibal monitor Monitor Reaction (TLC/LC-MS) add_dibal->monitor quench Quench at -78 °C with Methanol monitor->quench workup Warm to RT and Add Rochelle's Salt quench->workup extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify Aldehyde dry->purify end End purify->end

Caption: General experimental workflow for DIBAL-H reduction.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the nitrogen atom of the pyrazole ring during the DIBAL-H reduction?

A: The necessity of N-protection depends on the specific pyrazole substrate and the reaction conditions. The NH proton of an unprotected pyrazole is acidic and will react with DIBAL-H, consuming one equivalent of the reagent. Therefore, at least two equivalents of DIBAL-H would be required for the reduction of an unprotected pyrazole ester. To avoid this and potential side reactions, N-protection is often advisable. Common protecting groups like Boc, Benzyl, or p-methoxybenzyl (PMB) can be used. The choice of protecting group will depend on the overall synthetic strategy and the stability of the group under the reaction and deprotection conditions.

Q2: Can DIBAL-H reduce other functional groups on the pyrazole ring?

A: DIBAL-H is a versatile reducing agent and can reduce other functional groups.[6] For instance, it can reduce nitriles to aldehydes and amides to amines or aldehydes depending on the conditions.[4] It is important to consider the chemoselectivity of the reduction if other reducible functional groups are present on the pyrazole ring or its substituents. At low temperatures, the reduction of an ester to an aldehyde is generally faster than the reduction of many other functional groups, but careful optimization may be required.

Q3: What are the safety precautions for working with DIBAL-H?

A: DIBAL-H is a pyrophoric reagent that reacts violently with water and air.[8] All reactions should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, should be worn at all times.

Q4: My pyrazole starting material is a solid. What is the best way to add it to the reaction?

A: If your pyrazole ester is a solid, it should be dissolved in the anhydrous reaction solvent in the reaction flask before cooling to -78 °C. The DIBAL-H solution is then added dropwise to this cooled solution.

Q5: How can I confirm that my DIBAL-H solution is still active?

A: The molarity of DIBAL-H solutions can decrease over time. It is highly recommended to titrate the solution before use to determine its exact concentration. This will ensure the accurate addition of the desired number of equivalents to your reaction, which is crucial for achieving high selectivity and yield.[1]

References

Degradation pathways for bromo-pyrazole compounds in acidic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with bromo-pyrazole compounds, focusing on their stability and degradation in acidic media.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of bromo-pyrazole compounds in acidic media?

Based on the chemistry of pyrazoles, bromo-pyrazole compounds are expected to be relatively stable in acidic media. The pyrazole ring is an aromatic system, which confers significant stability.[1] However, degradation can be induced under more forceful conditions, such as in the presence of strong acids (e.g., 0.1 N HCl) and at elevated temperatures (e.g., 60-80°C).[1][2] For instance, the related pyrazole-containing drug, celecoxib, showed only 3% degradation after 817 hours at 40°C in 0.1 N HCl.[3][4] More aggressive conditions, such as refluxing in acid for 8 hours, can lead to more significant degradation (e.g., 52% for celecoxib).[3] The presence of the electron-withdrawing bromine atom may influence the electron density of the pyrazole ring, potentially affecting its stability compared to unsubstituted pyrazoles.[5]

Q2: What is the most probable initial step for the degradation of bromo-pyrazoles in an acidic environment?

The most likely initial step in the acid-catalyzed degradation of a bromo-pyrazole is the protonation of one of the nitrogen atoms in the pyrazole ring.[1][6] The pyrazole ring contains a basic, pyridine-like nitrogen atom that is susceptible to protonation.[5] This protonation would form a pyrazolium cation, making the ring more electron-deficient and thus more susceptible to subsequent nucleophilic attack or ring-opening, although these are not typically rapid processes.[1][7]

Q3: What are the potential degradation pathways for bromo-pyrazole compounds in acidic media?

While specific degradation pathways for bromo-pyrazoles are not extensively documented, a plausible pathway can be proposed based on general principles of acid-catalyzed hydrolysis of heterocyclic compounds. The process likely begins with the protonation of a ring nitrogen. Following this activation step, a nucleophile, such as water, could attack an electrophilic carbon atom of the ring. This could potentially lead to a ring-opening event, forming an acyclic intermediate that could undergo further hydrolysis or rearrangement to yield smaller, more stable molecules. The exact nature of the degradation products would heavily depend on the specific structure of the bromo-pyrazole and the reaction conditions (acid concentration, temperature, etc.).[8][9][10]

Q4: How can I monitor the degradation of my bromo-pyrazole compound?

The most common and effective method for monitoring the degradation of pharmaceutical compounds, including pyrazole derivatives, is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][3] A stability-indicating HPLC method should be developed to separate the parent bromo-pyrazole compound from all potential degradation products.[1] A common starting point for method development is a C18 reversed-phase column with a mobile phase consisting of an aqueous buffer (like phosphate or formate) and an organic modifier such as acetonitrile or methanol.[1][11]

Q5: How can the identity of unknown degradation products be determined?

To identify the chemical structures of degradation products, a combination of liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is typically employed.[12][13] High-resolution mass spectrometry (e.g., LC/Q-TOF-MS) provides accurate mass measurements of the degradation products, allowing for the determination of their elemental compositions and fragmentation patterns.[12][13][14] For unambiguous structure elucidation, the degradation products can be isolated (e.g., by preparative HPLC) and then analyzed by 1D and 2D NMR techniques.[12][13]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
No significant degradation is observed after initial stress testing. The compound is highly stable under the applied conditions. The conditions are not stressful enough.Increase the severity of the stress conditions. Options include: • Increasing the acid concentration (e.g., from 0.1 N to 1 N HCl). • Increasing the temperature (e.g., from 60°C to 80°C or reflux).[3] • Extending the duration of the experiment.[15]
The parent compound degrades completely or too rapidly, forming a complex mixture of products. The stress conditions are too harsh.Reduce the severity of the stress conditions to achieve a target degradation of 5-20%.[16][17] Options include: • Decreasing the acid concentration. • Lowering the temperature. • Reducing the exposure time.
HPLC analysis shows poor separation between the parent peak and degradation product peaks. The analytical method is not optimized. The mobile phase composition, gradient, or column chemistry is not suitable.Optimize the HPLC method.[1] Options include: • Adjusting the mobile phase pH or buffer concentration. • Modifying the gradient slope or trying an isocratic elution. • Testing a different column chemistry (e.g., C8, Phenyl-Hexyl). • Adjusting the flow rate or column temperature.
Mass spectrometry data for a degradation product is ambiguous. The product may be an isomer of the parent compound or another degradation product. In-source fragmentation may be occurring.• Use high-resolution MS to confirm the elemental composition. • Perform MS/MS (tandem mass spectrometry) to obtain characteristic fragmentation patterns.[12] • Isolate the peak using preparative HPLC for subsequent NMR analysis to confirm the structure.[12]

Quantitative Data Presentation

Table 1: Summary of Celecoxib Stability under Various Stress Conditions

Stress ConditionTemperatureDuration% DegradationReference
0.1 N HCl (Acid Hydrolysis)40°C817 hours~3%[3][4]
0.1 N HCl (Acid Hydrolysis)Reflux8 hours52%[3]
0.1 N NaOH (Base Hydrolysis)40°C817 hours~3%[3][4]
3-30% H₂O₂ (Oxidation)23°C817 hours~22%[3][4]

Experimental Protocols

Protocol 1: Forced Acidic Degradation of Bromo-Pyrazole Compounds

Objective: To induce and study the degradation of a bromo-pyrazole compound under acidic stress conditions.

Materials:

  • Bromo-pyrazole compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH) for neutralization

  • Acetonitrile or Methanol (HPLC grade)

  • Volumetric flasks, pipettes

  • Water bath or heating block

  • pH meter

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve the bromo-pyrazole compound in a minimal amount of organic solvent (e.g., acetonitrile or methanol). Dilute with 0.1 N HCl to a final concentration of approximately 1 mg/mL.[16]

  • Stress Application: Transfer the solution to a sealed vial and place it in a water bath set to a controlled temperature (e.g., 60°C or 80°C).[1] A parallel control sample (dissolved in a neutral solvent) should be kept at the same temperature.

  • Time Point Sampling: Withdraw aliquots from the reaction mixture at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[16]

  • Sample Quenching: Immediately cool the withdrawn aliquot to room temperature. Neutralize the sample by adding an equivalent amount of 0.1 N NaOH to stop the degradation reaction.

  • Analysis: Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis and inject it into the HPLC system as described in Protocol 2.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify the bromo-pyrazole compound and its degradation products.

Materials & Equipment:

  • HPLC system with UV/PDA detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile or Methanol (HPLC grade)

  • Formic acid or Ammonium formate buffer

  • HPLC grade water

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a gradient elution:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at the λmax of the parent compound and use a PDA detector to check for peak purity.[1]

    • Injection Volume: 10 µL

    • Gradient Program: Start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute more non-polar degradation products.

  • Analysis: Inject the prepared samples from Protocol 1. Record the chromatograms and integrate the peak areas for the parent compound and all degradation products.

  • Quantification: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.

Visualizations

Degradation Pathway and Experimental Workflow Diagrams

G cluster_pathway Proposed Degradation Pathway for Bromo-Pyrazole in Acidic Media A Bromo-Pyrazole B Protonated Bromo-Pyrazole (Pyrazolium Cation) A->B + H⁺ (Acid) C Water Adduct Intermediate B->C + H₂O (Nucleophilic Attack) D Ring-Opened Intermediate C->D Ring Cleavage E Final Degradation Products D->E Further Hydrolysis/ Rearrangement

Caption: Proposed acid-catalyzed degradation pathway for bromo-pyrazole compounds.

G cluster_workflow Experimental Workflow for Forced Degradation Study Start Start Prep Prepare Stock Solution of Bromo-Pyrazole in Acid Start->Prep Stress Apply Stress (e.g., Heat at 60-80°C) Prep->Stress Sample Withdraw Aliquots at Time Intervals Stress->Sample Quench Neutralize Sample to Stop Reaction Sample->Quench Analyze Analyze by Stability- Indicating HPLC-UV Quench->Analyze Identify Characterize Products by LC-MS/NMR Analyze->Identify If unknown peaks appear End End Analyze->End Identify->End

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Optimizing Pyrazole Analysis in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of pyrazole compounds in reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide: Improving Peak Shape for Pyrazoles

Poor peak shape, most commonly observed as peak tailing, can compromise the accuracy and resolution of your chromatographic analysis. This guide provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of pyrazoles.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting poor peak shape in pyrazole analysis.

G cluster_0 cluster_1 Column Troubleshooting cluster_2 Mobile Phase Troubleshooting cluster_3 System & Sample Troubleshooting start Start: Poor Peak Shape (Tailing, Broadening) check_column 1. Column Health & Suitability Check start->check_column check_mobile_phase 2. Mobile Phase Optimization check_column->check_mobile_phase Column OK col_age Is the column old or contaminated? check_column->col_age check_system 3. System & Sample Check check_mobile_phase->check_system Mobile Phase Optimized mp_ph Is mobile phase pH controlled and appropriate for pyrazole pKa? check_mobile_phase->mp_ph end_good Resolved: Symmetrical Peak check_system->end_good System & Sample OK sys_overload Is column overload a possibility? check_system->sys_overload col_type Is it a modern, high-purity, end-capped C18 column? col_age->col_type No col_flush Flush or replace column col_age->col_flush Yes col_type->check_mobile_phase Yes col_select Select a highly deactivated (end-capped) column col_type->col_select No col_flush->check_mobile_phase col_select->check_mobile_phase mp_additive Are additives being used to suppress secondary interactions? mp_ph->mp_additive Yes adjust_ph Adjust pH to 2.5-3.5 (e.g., 0.1% Formic Acid) mp_ph->adjust_ph No mp_chelation Is metal chelation suspected? mp_additive->mp_chelation Yes add_modifier Add mobile phase modifier (e.g., TEA for basic pyrazoles) mp_additive->add_modifier No mp_chelation->check_system No add_chelator Add a chelating agent (e.g., 0.1-0.5 mM EDTA) mp_chelation->add_chelator Yes adjust_ph->mp_additive add_modifier->mp_chelation add_chelator->check_system sys_solvent Does sample solvent match mobile phase strength? sys_overload->sys_solvent No reduce_conc Reduce sample concentration or injection volume sys_overload->reduce_conc Yes sys_extracol Check for extra-column volume (long tubing, etc.) sys_solvent->sys_extracol Yes match_solvent Dissolve sample in mobile phase sys_solvent->match_solvent No sys_extracol->end_good No optimize_sys Use shorter, narrower tubing sys_extracol->optimize_sys Yes reduce_conc->sys_solvent match_solvent->sys_extracol optimize_sys->end_good G cluster_0 Mechanism of Peak Tailing pyrazole Basic Pyrazole (Analyte) c18 C18 Stationary Phase (Primary Interaction) pyrazole->c18 Hydrophobic Interaction (Desired) silanol Ionized Silanol Group (SiO-) pyrazole->silanol Secondary Ionic Interaction (Undesired) tailing_peak Result: Tailing Peak

Validation & Comparative

Structural Confirmation of (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol: A Comparative Guide to 2D NMR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. For substituted heterocyclic compounds such as (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol, a combination of analytical techniques is often employed. This guide provides an objective comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other common analytical methods, supported by experimental protocols and representative data for the target compound.

Introduction to Structural Elucidation

This compound is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities, making them significant in medicinal chemistry.[1] Accurate structural determination is critical to understanding its chemical properties and potential biological function. While several techniques can provide structural information, 2D NMR spectroscopy is unparalleled in its ability to map out the complete covalent framework of a molecule in solution.

This guide will focus on the application of 2D NMR techniques, including COSY, HSQC, and HMBC, for the complete structural assignment of this compound. Furthermore, it will compare the utility of 2D NMR with alternative methods such as X-ray Crystallography, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Methodology and Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable results. Below are the methodologies for the primary and alternative techniques discussed.

1. 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1][2]

  • Sample Preparation: 10-15 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • 1D Spectra Acquisition:

    • ¹H NMR: 16 scans were acquired with a spectral width of 16 ppm and a relaxation delay of 1.0 s.

    • ¹³C NMR: 1024 scans were acquired with a spectral width of 240 ppm and a relaxation delay of 2.0 s.

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): The experiment was acquired with 2 scans per increment over 256 increments in the F1 dimension. The spectral width was 16 ppm in both dimensions. COSY identifies protons that are spin-spin coupled, typically through 2-4 bonds.[2]

    • HSQC (Heteronuclear Single Quantum Coherence): The experiment was optimized for a one-bond ¹J(C,H) coupling constant of 145 Hz. It was acquired with 4 scans over 256 increments. HSQC correlates protons directly to their attached carbons.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): The experiment was optimized for long-range coupling constants of 8 Hz. It was acquired with 16 scans over 256 increments. HMBC reveals correlations between protons and carbons over two to four bonds, which is critical for connecting structural fragments.[2]

2. Alternative Analytical Techniques

  • X-ray Crystallography: A single crystal of the compound suitable for diffraction was grown by slow evaporation from an ethyl acetate/hexane solution. Data was collected on a diffractometer using Mo Kα radiation. This technique provides the exact three-dimensional arrangement of atoms in the solid state.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) analyzer. MS provides the accurate molecular weight and elemental formula, and its fragmentation patterns can offer structural clues.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum was recorded on an FT-IR spectrometer using a KBr pellet. This method is used to identify the presence of specific functional groups based on their vibrational frequencies.

Results and Data Analysis

Disclaimer: The following NMR data is a representative example generated based on established principles of NMR spectroscopy and data from analogous pyrazole structures. It is intended for illustrative purposes to demonstrate the process of structural elucidation.

1. Structural Confirmation by 2D NMR

The proposed structure of this compound was unequivocally confirmed by a combination of 1D and 2D NMR experiments.

Table 1: ¹H and ¹³C NMR Data for this compound (500 MHz, CDCl₃)

Atom Position¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)
37.52s1H139.1
4---95.3
5---148.2
6 (-CH₂OH)4.75d, J=5.5 Hz2H55.8
7 (-OH)2.51t, J=5.5 Hz1H-
8 (N-CH₃)3.88s3H37.4

Table 2: Key 2D NMR Correlations for Structural Elucidation

Proton (δ, ppm)COSY Correlations (δ, ppm)HSQC Correlation (¹³C δ, ppm)Key HMBC Correlations (¹³C δ, ppm)
H3 (7.52)None139.1 (C3)148.2 (C5), 95.3 (C4)
H6 (-CH₂) (4.75)2.51 (H7)55.8 (C6)148.2 (C5), 95.3 (C4)
H7 (-OH) (2.51)4.75 (H6)-55.8 (C6)
H8 (N-CH₃) (3.88)None37.4 (C8)148.2 (C5)

Interpretation of NMR Data:

  • ¹H NMR: The spectrum shows four distinct signals: a singlet at 7.52 ppm (aromatic proton), a doublet at 4.75 ppm (methylene protons), a triplet at 2.51 ppm (hydroxyl proton), and a singlet at 3.88 ppm (N-methyl protons).

  • ¹³C NMR: The spectrum displays five signals, corresponding to the five unique carbon atoms in the molecule.

  • COSY: A clear correlation between the methylene protons (H6, 4.75 ppm) and the hydroxyl proton (H7, 2.51 ppm) confirms their spin-spin coupling and thus their proximity in the structure (-CH₂OH group).

  • HSQC: This experiment directly links each proton to its attached carbon: H3 to C3, H6 to C6, and H8 to C8.

  • HMBC: This is the key experiment for assembling the molecular skeleton.

    • The N-methyl protons (H8) show a strong correlation to the pyrazole ring carbon C5, confirming the position of the methyl group on the nitrogen adjacent to C5.

    • The methylene protons (H6) also correlate to C5, establishing the attachment of the methanol group at this position. Furthermore, a weaker correlation from H6 to C4 confirms the connectivity around the ring.

    • The pyrazole proton (H3) shows correlations to both C4 and C5, locking in the arrangement of the pyrazole ring itself.

// HMBC Correlations H3 -> C5 [label="²J", dir=both]; H3 -> C4 [label="²J", dir=both]; H6 -> C5 [label="²J", dir=both]; H6 -> C4 [label="³J", dir=both]; H8 -> C5 [label="³J", dir=both];

// Direct attachments for context edge [style=dashed, color="#202124", arrowhead=none]; H3 -- C3; Br -- C4; C6 -- C5; H6 -- C6; C8 -- N1; H8 -- C8; }

Figure 1: Key HMBC correlations for structural assembly.

2. Comparison with Alternative Methods

While 2D NMR provides a comprehensive solution-state structure, other techniques offer complementary and confirmatory data.

Table 3: Comparison of Structural Elucidation Techniques

TechniqueInformation ProvidedSample RequirementsStrengthsLimitations
2D NMR Complete covalent structure (connectivity), stereochemistry in solution.1-20 mg, solubleProvides unambiguous atom-to-atom connectivity. Non-destructive.Requires soluble sample. Can be complex for very large molecules.
X-ray Crystallography Definitive 3D structure in the solid state, bond lengths/angles.High-quality single crystalGold standard for absolute structure determination.Requires a suitable single crystal, which can be difficult to obtain. Structure may differ from solution.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patterns.Micrograms, solubleExtremely sensitive. Confirms molecular formula.Does not provide full connectivity. Isomers can be difficult to distinguish.
IR Spectroscopy Presence of functional groups (e.g., -OH, C=C).~1 mg, solid or liquidFast and simple. Good for confirming functional groups.Provides limited information on the overall carbon skeleton.

Experimental_Workflow Sample Sample of This compound NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Sample->NMR MS Mass Spectrometry (HRMS-ESI) Sample->MS XRAY X-ray Crystallography Sample->XRAY IR IR Spectroscopy Sample->IR NMR_Data NMR Data Tables & Correlation Network NMR->NMR_Data MS_Data Molecular Formula & Fragment Analysis MS->MS_Data XRAY_Data Solid-State 3D Structure XRAY->XRAY_Data IR_Data Functional Group ID IR->IR_Data Analysis Combined Data Analysis NMR_Data->Analysis MS_Data->Analysis XRAY_Data->Analysis IR_Data->Analysis Structure Final Structural Confirmation Analysis->Structure

Figure 2: Integrated workflow for structural confirmation.

Conclusion

The structural elucidation of this compound demonstrates the power of modern analytical techniques. 2D NMR spectroscopy, particularly the HMBC experiment, is the central tool for determining the complete covalent structure of the molecule in solution. It allows for the unambiguous assignment of all proton and carbon signals and reveals the precise connectivity of the molecular framework.

Alternative methods provide essential, complementary information. High-resolution mass spectrometry confirms the elemental composition, IR spectroscopy verifies the presence of key functional groups like the hydroxyl group, and single-crystal X-ray crystallography offers the definitive solid-state structure. An integrated approach, leveraging the strengths of each technique as outlined in the experimental workflow, provides the highest level of confidence in structural confirmation for novel compounds in drug discovery and chemical research.

References

Navigating the Analytical Maze: A Comparative Guide to Validating HPLC-MS Methods for Pyrazole Derivative Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pyrazole derivatives is a critical step in understanding their pharmacokinetic profiles and therapeutic efficacy. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a cornerstone analytical technique for this purpose. This guide provides an objective comparison of validated HPLC-MS methods for the quantification of several prominent pyrazole-based drugs, supported by experimental data to inform methodological choices in your research.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications. From the anti-inflammatory action of Celecoxib to the erectile dysfunction treatment Sildenafil, the cardiovascular benefits of Apixaban, and the obesity management potential of Rimonabant, the accurate measurement of these compounds in biological matrices is paramount. This guide delves into the specifics of validated HPLC-MS methods for these key pyrazole derivatives, offering a comparative overview of their performance.

Comparative Analysis of HPLC-MS Methods

The selection of an appropriate HPLC-MS method is contingent on various factors, including the analyte's physicochemical properties, the biological matrix, and the required sensitivity. The following tables summarize the key validation parameters of published methods for the quantification of Celecoxib, Sildenafil, Apixaban, and Rimonabant.

Table 1: HPLC-MS Method Parameters for Pyrazole Derivative Quantification

ParameterCelecoxib MethodSildenafil MethodApixaban MethodRimonabant Method
Chromatography HPLC & UPLCHPLCUPLC & HPLCHPLC
Column C18C18C18C18
Mobile Phase Acetonitrile/Ammonium Acetate or Formate BufferAcetonitrile/Ammonium Acetate or Formate BufferAcetonitrile/Ammonium Formate BufferAcetonitrile/Formate Buffer
Detection MS/MSMS/MSMS/MSMS/MS
Ionization Mode Positive ESIPositive ESIPositive ESIPositive ESI
Internal Standard Celecoxib-d7 or AtorvastatinVardenafil or Sildenafil-d8Apixaban-d3 or CarbamazepineAM-251
Sample Preparation LLE or SPELLE or Protein PrecipitationProtein Precipitation or LLELLE

Table 2: Performance Characteristics of Validated HPLC-MS Methods

Validation ParameterCelecoxibSildenafilApixabanRimonabant
Linearity Range (ng/mL) 5.05 - 2519[1]10 - 400[2]1.00 - 301.52[3]0.1 - 100[4]
Correlation Coefficient (r²) > 0.9995> 0.997[2]≥ 0.99[3]Not explicitly stated, but linearity is implied
Lower Limit of Quantification (LLOQ) (ng/mL) 10[5]10[2]1.0[3]0.1[4]
Accuracy (%) 99.4 - 107.3Not explicitly stated89.2 - 107.2[3]Within 85-115%[6]
Precision (% RSD) < 15%[6]Not explicitly stated< 6.98%[3]< 15%[6]
Extraction Recovery (%) > 70%[7]> 87%[8]> 98%[3]Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are generalized experimental protocols for the quantification of pyrazole derivatives based on the reviewed literature.

Sample Preparation
  • Protein Precipitation (for Apixaban and Sildenafil):

    • To 100 µL of plasma, add 300 µL of acetonitrile (or methanol) containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Liquid-Liquid Extraction (LLE) (for Celecoxib, Sildenafil, and Rimonabant):

    • To 200 µL of plasma, add the internal standard.

    • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether, or a mixture of chloroform, 2-propanol, and n-heptane).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.[5][8]

  • Solid-Phase Extraction (SPE) (for Celecoxib):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the plasma sample (pre-treated with internal standard).

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute the residue.[1]

HPLC-MS/MS Conditions
  • HPLC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., ammonium acetate or formate buffer) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Typically between 0.2 and 1.0 mL/min.

  • Injection Volume: 5-20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is common for these pyrazole derivatives.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow and the signaling pathways associated with some of the discussed pyrazole derivatives.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is extraction Extraction (LLE, SPE, or PP) is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A generalized workflow for the quantification of pyrazole derivatives in plasma using HPLC-MS/MS.

signaling_pathways cluster_cox2 COX-2 Signaling Pathway (Celecoxib) cluster_cb1 Cannabinoid Receptor Signaling (Rimonabant) Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGE2 Prostaglandin E2 PGH2->PGE2 Inflammation Inflammation Pain, Fever PGE2->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits Endocannabinoids Endocannabinoids CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Gi_protein Gi Protein CB1_Receptor->Gi_protein Adenylate_Cyclase Adenylate Cyclase Gi_protein->Adenylate_Cyclase cAMP ↓ cAMP Adenylate_Cyclase->cAMP Appetite ↑ Appetite cAMP->Appetite Rimonabant Rimonabant Rimonabant->CB1_Receptor Antagonist

Caption: Simplified signaling pathways for COX-2 (targeted by Celecoxib) and the CB1 receptor (targeted by Rimonabant).

References

Comparative Guide to the Structure-Activity Relationship of Pyrazol-5-yl Methanol Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pyrazol-5-yl methanol analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The information presented is collated from recent studies and is intended to aid in the rational design and development of novel pyrazole-based therapeutics. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes important concepts to facilitate a deeper understanding of the SAR of this promising class of compounds.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative pyrazol-5-yl methanol analogs and related pyrazole derivatives. These compounds have been evaluated against various cancer cell lines and protein kinases, demonstrating the potential of the pyrazole scaffold in oncology.

Table 1: In Vitro Cytotoxicity of Pyrazole Derivatives Against Human Cancer Cell Lines

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
Series 1 PhenylH4-FluorophenylMCF-7 (Breast)10.5[1]
PhenylH4-ChlorophenylMCF-7 (Breast)10.0[1]
PhenylH4-BromophenylMCF-7 (Breast)12.2[1]
Series 2 4-ChlorophenylThiazoleSulfonamideMCF-7 (Breast)3.9[2]
4-ChlorophenylThiazoleSulfonamideA549 (Lung)5.2[2]
4-ChlorophenylThiazoleSulfonamidePC-3 (Prostate)7.8[2]
Series 3 p-tolyl3,4,5-trimethoxyphenylHA549 (Lung)0.054[3]
p-tolyl3,4,5-trimethoxyphenylHHT-1080 (Fibrosarcoma)0.081[3]
p-tolyl3,4,5-trimethoxyphenylHSGC-7901 (Gastric)0.16[3]
FN10 ---A375 (Melanoma)0.81[4]

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
FN10 BRAFV600E66[4]
5a c-Met4.27[5]
5b c-Met7.95[5]
eCF506 SRC<1
Compound 3c EGFR<1000[6]
Compound 6c EGFR<1000[6]
Compound 7d EGFR<1000[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are essential for the replication and validation of the presented findings.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, PC-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (pyrazol-5-yl methanol analogs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

In Vitro Kinase Inhibition Assay

Biochemical in vitro kinase assays are used to determine the inhibitory activity of compounds against specific protein kinases. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

  • Recombinant kinase (e.g., BRAF, c-Met, EGFR)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Test compounds

  • Assay buffer

  • Detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and an APC-labeled secondary antibody for TR-FRET)

  • 384-well plates

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the kinase substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents. Incubate to allow for antibody binding.

  • Signal Measurement: Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules. The polymerization is typically monitored by an increase in turbidity (light scattering).

Materials:

  • Purified tubulin protein

  • Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Test compounds

  • Positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of test compounds and controls in polymerization buffer.

  • Assay Setup: On ice, add tubulin protein to a pre-chilled 96-well plate.

  • Compound Addition: Add the test compounds or controls to the wells containing tubulin.

  • Initiation of Polymerization: Initiate polymerization by adding GTP and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis: Plot the absorbance versus time. The rate and extent of polymerization are determined from the resulting curves. Inhibitors will show a decrease in the rate and extent of polymerization compared to the control.

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship and experimental workflows for pyrazol-5-yl methanol analogs.

SAR_General_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis & Optimization start Starting Materials (e.g., Chalcones, Hydrazines) synthesis Chemical Synthesis of Pyrazol-5-yl Methanol Analogs start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification cytotoxicity In Vitro Cytotoxicity (MTT Assay) purification->cytotoxicity kinase_assay Kinase Inhibition Assay purification->kinase_assay other_assays Other Mechanistic Assays (e.g., Tubulin Polymerization) purification->other_assays data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis kinase_assay->data_analysis other_assays->data_analysis sar_elucidation SAR Elucidation data_analysis->sar_elucidation lead_optimization Lead Optimization sar_elucidation->lead_optimization in_vivo In Vivo Studies lead_optimization->in_vivo

Caption: General workflow for the design, synthesis, and evaluation of pyrazol-5-yl methanol analogs.

SAR_Pyrazol_5_yl_Methanol cluster_R1 R1 Substituent (N1-position) cluster_R2 R2 Substituent (C3-position) cluster_R3 Methanol (-CH2OH) Modification Pyrazol_Core Pyrazol-5-yl Methanol Core R1_Aryl Aryl/Heteroaryl groups (e.g., Phenyl, Pyridyl) - Often crucial for activity Pyrazol_Core->R1_Aryl R2_Aryl Aryl groups with EWG/EDG (e.g., -Cl, -F, -OCH3) - Modulates potency and selectivity Pyrazol_Core->R2_Aryl Methanol_Mod Esterification, Etherification, or replacement with other functional groups - Influences solubility and target binding Pyrazol_Core->Methanol_Mod

Caption: Key structural features influencing the activity of pyrazol-5-yl methanol analogs.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by Pyrazole Analog Kinase Protein Kinase (e.g., EGFR, BRAF) Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cell_Proliferation Cell Proliferation, Survival, Metastasis Phospho_Substrate->Cell_Proliferation Pyrazole Pyrazol-5-yl Methanol Analog Pyrazole->Kinase Inhibition Inhibition

Caption: Mechanism of action of pyrazol-5-yl methanol analogs as kinase inhibitors.

References

A Comparative Guide to (4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol and Its Isomers in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol and its structural isomers, focusing on their synthesis and potential applications in research and drug development. While direct comparative studies are limited, this document synthesizes available experimental data and established principles of pyrazole chemistry to offer valuable insights for researchers in the field.

Introduction to Bromomethylpyrazoles

Substituted pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The introduction of a bromomethyl group provides a versatile handle for further functionalization, making these isomers attractive building blocks in the synthesis of complex molecules and potential drug candidates. The position of the bromo and hydroxymethyl groups on the pyrazole ring can significantly influence the molecule's reactivity, physicochemical properties, and biological activity.

Synthesis and Regioselectivity

The synthesis of specifically substituted pyrazoles often presents a challenge in controlling regioselectivity. The formation of the pyrazole ring through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative can lead to a mixture of isomers. The final substitution pattern is influenced by the nature of the substituents on both precursors and the reaction conditions employed.

A general synthetic challenge lies in the selective functionalization of the pyrazole core. Direct bromination of a methylpyrazole can lead to a mixture of products, necessitating chromatographic separation. A more controlled approach involves the synthesis of a pyrazole with pre-defined functional groups that can be subsequently modified. For instance, the reduction of a carboxylic acid or ester group to a hydroxymethyl group is a common and high-yielding transformation.

Logical Relationship of Isomer Synthesis

G cluster_start Starting Materials cluster_core Core Synthesis cluster_isomers Isomer Functionalization 1,3-Dicarbonyl Substituted 1,3-Dicarbonyl Condensation Condensation Reaction 1,3-Dicarbonyl->Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Condensation Isomeric_Mixture Mixture of Pyrazole Isomers Condensation->Isomeric_Mixture Separation Chromatographic Separation Isomeric_Mixture->Separation Isomer_A Isolated Pyrazole Ester/Acid Isomer A Separation->Isomer_A Isomer_B Isolated Pyrazole Ester/Acid Isomer B Separation->Isomer_B Reduction_A Reduction (e.g., LiAlH4) Isomer_A->Reduction_A Reduction_B Reduction (e.g., LiAlH4) Isomer_B->Reduction_B Target_A Target (Bromomethyl)pyrazolyl)methanol Isomer A Reduction_A->Target_A Target_B Target (Bromomethyl)pyrazolyl)methanol Isomer B Reduction_B->Target_B

Caption: General workflow for the synthesis of pyrazole isomers.

Comparative Synthesis Data

CompoundIsomerPlausible Synthetic RouteEstimated Yield Range (%)Key Considerations
This compound 4-Bromo, 5-Methanol1. Bromination of 1-methyl-1H-pyrazole-5-carbaldehyde followed by reduction. 2. Reduction of ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate.70-85Regioselective bromination at the 4-position is generally efficient. Reduction of the aldehyde or ester is typically high-yielding.
(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol3-Bromo, 5-Methanol1. Synthesis of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid followed by reduction.60-75Synthesis of the carboxylic acid precursor may involve multiple steps.
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol5-Bromo, 3-MethanolSynthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid followed by reduction.[1]65-80The synthesis of the carboxylic acid precursor has been reported with good overall yield.[1]
(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol4-Bromo, 3-Methanol1. Bromination of 1-methyl-1H-pyrazole-3-methanol. 2. Synthesis of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid followed by reduction.50-70Direct bromination may lead to a mixture of products. The multi-step synthesis of the carboxylic acid can be lower yielding.

Note: The estimated yields are based on analogous reactions and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of a related precursor, 5-(bromo-1-methyl-1H-pyrazol-4-yl)methanol.

Step 1: Synthesis of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate A solution of ethyl 1-methyl-1H-pyrazole-5-carboxylate in a suitable solvent (e.g., acetic acid) is treated with a brominating agent such as N-bromosuccinimide (NBS) at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up to afford the brominated ester.

Step 2: Reduction to this compound To a solution of ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate in an anhydrous ether solvent (e.g., THF, diethyl ether) at 0 °C is added a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise. The reaction is stirred at 0 °C and then allowed to warm to room temperature. After completion, the reaction is carefully quenched with water and aqueous sodium hydroxide. The product is extracted with an organic solvent, dried, and purified by column chromatography.

Plausible Synthetic Protocol for (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol

This protocol is based on the reported synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.[1]

Step 1: Synthesis of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid The synthesis starts from diethyl butynedioate and methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. This is followed by bromination using a suitable brominating agent and subsequent hydrolysis of the ester to the carboxylic acid.[1]

Step 2: Reduction to (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol The 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid is dissolved in an anhydrous ether solvent and reduced to the corresponding alcohol using a suitable reducing agent like LiAlH₄, following a similar procedure as described for the 4-bromo-5-methanol isomer.

Performance in Synthetic Applications and Biological Relevance

While direct comparative performance data for these specific isomers is scarce, the general reactivity and biological activity of pyrazole derivatives are well-documented. The bromine atom serves as a key functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents to build molecular complexity. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution.

Hypothetical Performance Comparison

IsomerPotential ReactivityPotential Biological Activity
This compound The 4-bromo position is sterically accessible for cross-coupling reactions. The 5-hydroxymethyl group can be readily oxidized.May exhibit inhibitory activity against kinases due to the substitution pattern.
(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanolThe 3-bromo position is generally reactive in cross-coupling reactions.The substitution pattern may favor binding to different biological targets compared to the 4-bromo isomer.
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanolThe 5-bromo position is also reactive towards cross-coupling.The proximity of the N-methyl and the hydroxymethyl group could influence intramolecular interactions and biological activity.
(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanolSimilar to the 4-bromo-5-methanol isomer in terms of the reactivity of the 4-bromo group.The relative positions of the functional groups could lead to a distinct pharmacological profile.

Involvement in Signaling Pathways

Pyrazole derivatives are known to interact with various biological targets, including protein kinases. Two key signaling pathways where pyrazole-based inhibitors have shown significant activity are the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer. Pyrazole-containing compounds have been developed as potent inhibitors of p38 MAPK.[2][3]

G Stress_Stimuli Stress Stimuli (UV, Cytokines, etc.) MKK3_6 MKK3/6 Stress_Stimuli->MKK3_6 activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (ATF2, MEF2C, etc.) p38_MAPK->Transcription_Factors activates Inflammation_Apoptosis Inflammation, Apoptosis, Cell Cycle Arrest Transcription_Factors->Inflammation_Apoptosis Pyrazole_Inhibitor (Bromomethyl)pyrazolyl)methanol (Hypothetical Inhibitor) Pyrazole_Inhibitor->p38_MAPK inhibits G Inflammatory_Stimuli Inflammatory Stimuli (TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates NF_kB NF-κB IkB->NF_kB degrades, releasing Nucleus Nucleus NF_kB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces Pyrazole_Inhibitor (Bromomethyl)pyrazolyl)methanol (Hypothetical Inhibitor) Pyrazole_Inhibitor->IKK_Complex inhibits

References

Pyrazole Scaffolds: A Comparative Guide to Their Bioactivity Against Other N-Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision in the design of novel therapeutic agents. Among the plethora of N-heterocycles, the pyrazole ring has emerged as a "privileged scaffold" due to its versatile biological activities. This guide provides an objective comparison of the bioactivity of pyrazole-containing compounds against other prominent N-heterocycles such as imidazoles, triazoles, pyridines, and pyrimidines, supported by quantitative experimental data, detailed methodologies, and pathway visualizations.

Introduction to Pyrazole and its Significance

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This unique structural feature imparts a range of physicochemical properties that are advantageous for drug design, including the ability to act as both hydrogen bond donors and acceptors, and a higher stability against oxidative metabolism compared to some other heterocycles. These characteristics have led to the incorporation of the pyrazole moiety into numerous clinically approved drugs targeting a wide array of diseases, from inflammation and cancer to viral infections.

Quantitative Bioactivity Comparison

The following tables summarize the in vitro inhibitory activities of pyrazole derivatives in comparison to other N-heterocyclic analogs against key biological targets.

Cyclooxygenase (COX) Inhibition

The inhibition of COX enzymes is a key mechanism for anti-inflammatory drugs. The data below compares pyrazole-based inhibitors with triazole-based inhibitors.

Compound IDHeterocyclic CoreR GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
4b PyrazoleH>1000.017>5882
4d PyrazoleSO2Me5.370.09854.8
15a 1,2,3-TriazoleH0.3250.002162.5
Celecoxib PyrazoleSO2NH2150.04375

Data extracted from a study on diaryl-based pyrazole and triazole derivatives as selective COX-2 inhibitors.[1]

Kinase Inhibition

Kinases are crucial targets in cancer therapy. The following table presents a comparison of pyrazole-containing compounds with other heterocyclic kinase inhibitors.

CompoundHeterocyclic CoreTarget KinaseIC50 (nM)
Encorafenib PyrazoleBRAF V600E0.3
Vemurafenib Pyrrolo[2,3-b]pyridineBRAF V600E31
Compound 1 PyrazoleAkt161
Afuresertib (GSK2110183) PyrazoleAkt11.3
Ruxolitinib Pyrazole-PyrrolopyrimidineJAK1/JAK2~3
BIRB 796 Pyrazole-Naphthalenep38 MAP Kinase38
Pyrazolopyridine Derivative Pyrazolo[1,5-a]pyridinep38 MAP KinasePotent Inhibition
Pyrazolo[3,4-b]pyridine Derivative Pyrazolo[3,4-b]pyridineTBK10.2
Anticancer Activity (Cytotoxicity)

The following table compares the cytotoxic effects of pyrazole-fused pyrimidines against various cancer cell lines.

Compound IDCancer Cell LineGI50 (µM)
Pyrazolopyrimidine 1 Leukemia-4.6 (log10)
Pyrazolopyrimidine 2 Non-Small Cell Lung Cancer-4.6 (log10)
Pyrazolopyrimidine 3 Colon Cancer-4.6 (log10)
Pyrazolopyrimidine 4 CNS Cancer-4.6 (log10)
Pyrazolopyrimidine 5 Melanoma-4.6 (log10)
Pyrazolopyrimidine 6 Ovarian Cancer-4.6 (log10)
Pyrazolopyrimidine 7 Renal Cancer-4.6 (log10)
Pyrazolopyrimidine 8 Prostate Cancer-4.6 (log10)
Pyrazolopyrimidine 9 Breast Cancer-4.6 (log10)

Data represents compounds exhibiting greater in vitro anti-tumor activities at low concentrations.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key bioactivity assays.

In Vitro Kinase Inhibition Assay (for BRAF V600E)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant BRAF V600E enzyme

  • Inactive MEK1 (substrate)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., Kinase-Glo® Max)

  • White, flat-bottom 96- or 384-well plates

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds (e.g., Encorafenib) in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended.

  • Add a small volume (e.g., 1 µL) of each compound dilution and a DMSO-only control to the appropriate wells of the microplate.

  • Prepare a master mix containing the kinase assay buffer, ATP, and the MEK1 substrate. The final ATP concentration should be at or near its Km for BRAF V600E.

  • Initiate the kinase reaction by adding the diluted BRAF V600E enzyme to all wells except for the blank controls.

  • Incubate the plate at 30°C for a specified period (e.g., 45 minutes).

  • Stop the reaction and detect the amount of remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandins by COX enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or vehicle (DMSO) in the assay buffer for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined period and then terminate it.

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of COX activity for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of pyrazole-containing compounds.

experimental_workflow cluster_prep Compound Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis synthesis Synthesis of N-Heterocycle Analogs purification Purification & Characterization synthesis->purification dissolution Dissolution in DMSO (Stock Solution) purification->dissolution dilution Serial Dilution dissolution->dilution incubation Incubation with Target Enzyme dilution->incubation reaction Initiation & Termination of Reaction incubation->reaction detection Signal Detection reaction->detection inhibition Calculate % Inhibition detection->inhibition ic50 Determine IC50 Value inhibition->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

A generalized experimental workflow for in vitro bioactivity screening.

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation BRAF BRAF (V600E Mutant) RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors ERK->Transcription Translocation & Activation Encorafenib Encorafenib (Pyrazole Scaffold) Encorafenib->BRAF Inhibition Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation

The MAPK/ERK signaling pathway and the inhibitory action of Encorafenib.

COX_pathway cluster_cox Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX2 COX-2 (Inducible) PGH2 Prostaglandin H2 AA->PGH2 COX2->PGH2 Cyclooxygenation Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Scaffold) Celecoxib->COX2 Selective Inhibition

Mechanism of action of Celecoxib in the cyclooxygenase-2 pathway.

Conclusion

The pyrazole scaffold has demonstrated remarkable versatility and potent bioactivity across a range of therapeutic targets. As evidenced by the quantitative data, pyrazole-containing compounds often exhibit high potency and, in some cases, superior selectivity compared to other N-heterocyclic analogs. The choice of a heterocyclic core in drug design is a nuanced decision that depends on the specific biological target and desired pharmacological profile. However, the consistent success of pyrazole-based drugs in clinical applications underscores its status as a truly privileged scaffold in medicinal chemistry. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers engaged in the discovery and development of novel N-heterocycle-based therapeutics.

References

A Comparative Benchmark Analysis: Novel Pyrazole-Based Inhibitors Versus Savolitinib for c-MET Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An Objective Guide for Researchers and Drug Development Professionals

The c-MET receptor tyrosine kinase, a critical mediator of cell proliferation, motility, and invasion, is a well-established therapeutic target in oncology.[1][2] Its aberrant activation, through mutation, amplification, or overexpression, is a known driver in various human cancers, including non-small cell lung cancer (NSCLC) and papillary renal cell carcinoma (PRCC).[1][2][3] This guide provides a comparative benchmark of novel pyrazole-based inhibitors against Savolitinib, a potent and selective c-MET inhibitor, offering a data-driven overview for researchers in the field.

Savolitinib (also known as Orpathys, AZD6094, or Volitinib) is a highly selective, small-molecule MET kinase inhibitor that has demonstrated significant clinical activity.[3][4] It functions by binding to the ATP-binding site of the MET receptor, preventing autophosphorylation and blocking downstream signaling cascades like PI3K/AKT and RAS/MAPK.[3][5] The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors due to its favorable synthetic and drug-like properties.[6][7] This has spurred the development of novel pyrazole-containing compounds designed to target c-MET with high potency and selectivity.[8][9]

Comparative Performance Data

This section summarizes the quantitative data for Savolitinib and representative novel pyrazole-based c-MET inhibitors. The data is compiled from preclinical studies to provide a standardized basis for comparison.

Inhibitor Target In Vitro Potency (IC50) Cellular Activity (GI50) Kinase Selectivity Reference Compound(s)
Savolitinib c-MET< 5 nM[4][10]0.6 - 12.5 nM (in MET-dysregulated gastric cell lines)[10]>650-fold selective over 265 other kinases[4]Crizotinib, Sunitinib[4][11]
Compound 10 (Quinoline-pyrazole hybrid) EGFR / c-METc-MET: 160 nMHCC827 (NSCLC): 1.1 µM; H1993 (NSCLC): 1.4 µM[12]Dual inhibitor; also inhibits EGFR (IC50: 30 nM)[12]Erlotinib, Crizotinib[12]
Compound 23 (Triazolothiadiazole-based) c-MET1 nMSNU-5 (Gastric): 13 nMHigh selectivity against a panel of 468 kinasesCrizotinib, Savolitinib[13]
Crizotinib (Pyrazole-containing) ALK / ROS1 / c-METc-MET: ~10-20 nM (varies by study)Varies by cell line and MET statusMulti-kinase inhibitor[6]N/A (Approved Drug)

Experimental Protocols

Accurate benchmarking requires standardized and reproducible experimental protocols. The following sections detail the methodologies for the key assays cited in this guide.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified c-MET by 50%.

Materials:

  • Recombinant human c-MET enzyme (catalytic domain, amino acids 956-1390)[14]

  • Kinase Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)[15]

  • Poly(Glu, Tyr) 4:1 as a generic substrate

  • ATP (Adenosine triphosphate), concentration near the Km value for c-MET

  • Test compounds (Savolitinib, novel pyrazole inhibitors) serially diluted in DMSO

  • 96-well or 384-well assay plates

  • Detection reagent (e.g., Kinase-Glo® MAX, which measures ATP consumption)[14]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitors in DMSO. Further dilute these in kinase buffer to the desired final concentrations.

  • Assay Plate Setup: Add diluted inhibitor or vehicle (DMSO control) to the wells of the assay plate.

  • Enzyme/Substrate Addition: Add a master mix containing the c-MET enzyme and substrate to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.[15]

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to each well.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[16]

  • Detection: Stop the reaction and quantify kinase activity. If using an ADP-Glo or Kinase-Glo assay, add the detection reagent according to the manufacturer's protocol and measure luminescence.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.[15][17]

Objective: To determine the concentration of an inhibitor that causes a 50% reduction in the proliferation of cancer cells.

Materials:

  • Cancer cell line with known c-MET dysregulation (e.g., SNU-5, GTL-16, HCC827)[4][10][12]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds serially diluted in culture medium

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding: Plate cells at a predetermined density (e.g., 2,000-5,000 cells/well) in 96-well plates and allow them to attach overnight.[15]

  • Compound Treatment: Remove the overnight media and add fresh media containing serial dilutions of the test inhibitors. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C and 5% CO2.

  • Viability Measurement: Add the cell viability reagent (e.g., MTT) and incubate as per the manufacturer's instructions. Read the absorbance or luminescence.

  • Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of inhibitor concentration and use non-linear regression to determine the GI50 (Growth Inhibition 50%) value.

Objective: To quantify the inhibition of c-MET phosphorylation within intact cells, providing a direct measure of target engagement.

Materials:

  • Cancer cell line (e.g., A549, DU145) stimulated with Hepatocyte Growth Factor (HGF) to induce c-MET phosphorylation.[12]

  • Primary antibodies: Rabbit anti-total c-MET and Mouse anti-phospho-c-MET (p-MET).

  • Fluorescently-labeled secondary antibodies (e.g., AzureSpectra 800 anti-rabbit, AzureSpectra 700 anti-mouse).[18]

  • Blocking buffer and permeabilization solution (e.g., Triton X-100).

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate. Once attached, starve cells (serum-free media) and then pre-treat with various concentrations of the inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with HGF for a short period (e.g., 15 minutes) to induce c-MET phosphorylation.

  • Fixation and Permeabilization: Fix the cells with formaldehyde, then permeabilize with a mild detergent to allow antibody entry.

  • Immunostaining: Block non-specific binding sites. Incubate cells with the two primary antibodies (anti-total c-MET and anti-p-MET) simultaneously. Wash, then incubate with the corresponding fluorescent secondary antibodies.

  • Image Acquisition and Analysis: Scan the plate using a fluorescent imaging system. Quantify the fluorescence intensity for both total and phosphorylated c-MET.[18]

  • Data Interpretation: Calculate the ratio of p-MET to total c-MET signal for each well. Plot this ratio against the inhibitor concentration to determine the IC50 for target inhibition in a cellular context.[18]

Visualized Pathways and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

cMET_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_nucleus Nucleus cMET c-MET Receptor RAS RAS cMET->RAS Phosphorylation Cascade PI3K PI3K cMET->PI3K Phosphorylation Cascade STAT STAT cMET->STAT Phosphorylation Cascade RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription Cell_Outcomes Proliferation, Survival, Motility Transcription->Cell_Outcomes HGF HGF (Ligand) HGF->cMET Binding & Activation

Caption: The c-MET signaling pathway initiated by HGF binding.

Inhibitor_Benchmarking_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Models kinase_assay Biochemical Kinase Assay (IC50 Determination) selectivity Kinome Selectivity Screening kinase_assay->selectivity Lead Candidates proliferation Cell Proliferation Assay (GI50 Determination) selectivity->proliferation target_engagement Target Phosphorylation Assay (In-Cell Western) proliferation->target_engagement pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) target_engagement->pk_pd Optimized Leads xenograft Xenograft Tumor Models pk_pd->xenograft start Novel Inhibitor Synthesis or Compound Selection start->kinase_assay

Caption: General experimental workflow for kinase inhibitor benchmarking.

Logical_Comparison cluster_inhibitors Inhibitor Classes cluster_attributes Key Attributes for Comparison Target c-MET Tyrosine Kinase Savolitinib Savolitinib (Known Drug) Savolitinib->Target High Selectivity Potency Potency (IC50) Savolitinib->Potency Cell_Activity Cellular Activity Savolitinib->Cell_Activity Selectivity Kinase Selectivity Savolitinib->Selectivity PK Pharmacokinetics Savolitinib->PK Pyrazole Novel Pyrazole-Based Inhibitors Pyrazole->Target Potent Inhibition Pyrazole->Potency Pyrazole->Cell_Activity Pyrazole->Selectivity Pyrazole->PK

Caption: Logical relationship between inhibitors and evaluation criteria.

References

Safety Operating Guide

Safe Disposal of (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. As a brominated heterocyclic organic compound, this substance is classified as halogenated organic waste and requires specialized disposal procedures. Improper disposal can lead to environmental contamination and may pose health risks.

Immediate Safety and Handling Precautions

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in removal by a certified hazardous waste management service.

  • Waste Identification and Segregation :

    • Identify this compound waste as "halogenated organic waste."[5][6]

    • Crucially, do not mix halogenated waste with non-halogenated organic waste, as this complicates the disposal process and increases costs.[7]

    • Furthermore, avoid mixing this waste with other incompatible waste streams such as acids, bases, oxidizing agents, or heavy metals.[4][8]

  • Waste Collection and Containment :

    • Use only designated, leak-proof, and chemically compatible containers for collecting halogenated waste. Polyethylene or glass containers are generally suitable.[8]

    • The container must have a secure, tight-fitting screw-top cap to prevent spills and the release of vapors.[5][7]

    • Containers should be kept closed at all times, except when actively adding waste.[4][5]

  • Labeling of Waste Containers :

    • Properly label the waste container before adding any waste.[5]

    • The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste."[5][6]

    • List all chemical constituents and their approximate concentrations on the label. Use full chemical names; avoid abbreviations or formulas.[5]

    • Include the name of the principal investigator or laboratory contact and the date of waste accumulation.

  • Storage of Waste :

    • Store the sealed and labeled waste container in a designated, well-ventilated, and cool satellite accumulation area within the laboratory.[4][8]

    • Ensure the storage area is away from sources of ignition and incompatible materials.[8]

    • Secondary containment, such as a larger, chemically resistant tray or bin, is recommended to contain any potential leaks.[4]

  • Disposal and Removal :

    • Do not dispose of this compound down the drain or by evaporation.

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5][8]

    • The primary method for the ultimate disposal of halogenated organic waste is typically high-temperature incineration at a permitted hazardous waste facility.[1][6][7]

Spill Management

In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads. Place the contaminated absorbent material into a sealed, labeled container for disposal as halogenated organic waste.[5][8] For larger spills, evacuate the area, restrict access, and contact your institution's emergency response team immediately.[5]

Quantitative Data Summary

ParameterInformationSource
Waste CategoryHalogenated Organic Waste[5][6]
Incompatible MaterialsNon-halogenated organic waste, acids, bases, oxidizing agents, heavy metals[4][8]
Recommended ContainerChemically compatible (e.g., polyethylene, glass) with a screw-top cap[7][8]
Disposal MethodHigh-temperature incineration by a licensed facility[1][6][7]

Disposal Workflow

DisposalWorkflow Start Start: Generation of This compound Waste PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Segregate Segregate as Halogenated Organic Waste FumeHood->Segregate Container Use Designated, Compatible, and Sealed Waste Container Segregate->Container Label Label Container Clearly: 'Hazardous Waste - Halogenated' Container->Label Store Store in a Designated Satellite Accumulation Area Label->Store ArrangePickup Arrange for Waste Collection via EHS or Licensed Contractor Store->ArrangePickup End End: Proper Disposal via High-Temperature Incineration ArrangePickup->End

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol (CAS No. 1276056-83-7). Adherence to these procedures is vital for ensuring laboratory safety and proper experimental conduct.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] All handling must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] The following personal protective equipment (PPE) is mandatory.

OperationEngineering ControlsPersonal Protective Equipment (PPE)
Weighing and Aliquoting Chemical Fume Hood- Nitrile or Neoprene Gloves- Safety Goggles with Side Shields- Laboratory Coat
Dissolving and Mixing Chemical Fume Hood- Nitrile or Neoprene Gloves- Safety Goggles with Side Shields- Laboratory Coat
Transferring Solutions Chemical Fume Hood- Nitrile or Neoprene Gloves- Safety Goggles with Side Shields- Laboratory Coat
Spill Cleanup Chemical Fume Hood- Nitrile or Neoprene Gloves- Safety Goggles with Side Shields or Face Shield- Chemical-Resistant Apron or Coveralls- Respiratory Protection (e.g., N95 or higher)

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps for safe handling from receipt to disposal.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Chemical in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve and Mix in Fume Hood handling_weigh->handling_dissolve handling_transfer Transfer Solution handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate Work Surfaces handling_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_dispose_solid cleanup_remove_ppe Doff PPE Correctly cleanup_dispose_liquid->cleanup_remove_ppe cleanup_dispose_solid->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused/Expired Chemical - Collect in a clearly labeled, sealed, and compatible waste container.- Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Contaminated Liquid Waste - Collect in a designated, labeled, and sealed hazardous waste container.- Do not mix with other incompatible waste streams.
Contaminated Solid Waste (e.g., pipette tips, gloves, weigh boats) - Collect in a designated, labeled, and sealed hazardous waste bag or container.- Ensure there are no sharps that could puncture the container.
Empty Chemical Container - Triple rinse with a suitable solvent (e.g., ethanol or acetone).- Collect the rinsate as hazardous liquid waste.- Puncture the container to prevent reuse.- Dispose of the container in accordance with institutional guidelines for chemically contaminated containers.

Important Considerations:

  • Always wash hands thoroughly after handling the chemical, even if gloves were worn.[1]

  • In case of accidental contact, immediately follow the first-aid measures outlined in the Safety Data Sheet. For skin contact, wash the affected area with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes.[1]

  • Ensure that an eyewash station and safety shower are readily accessible in the work area.[1]

  • Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.